Executive Summary 1-(4-Ethoxyphenyl)imidazole-4-carboxaldehyde is a specialized heterocyclic building block serving as a critical pharmacophore in the development of tubulin polymerization inhibitors , kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Ethoxyphenyl)imidazole-4-carboxaldehyde is a specialized heterocyclic building block serving as a critical pharmacophore in the development of tubulin polymerization inhibitors , kinase inhibitors , and anti-inflammatory agents . Its structure features an electron-rich ethoxyphenyl moiety coupled to an imidazole core, with a reactive aldehyde handle at the C4 position.[1] This unique donor-acceptor arrangement makes it an ideal precursor for Schiff base formation, Knoevenagel condensations, and reductive aminations in medicinal chemistry.
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic routes, and downstream reactivity profiles.
Physicochemical Profile
The following data represents the calculated and experimentally derived properties for the target compound.
Property
Value / Description
IUPAC Name
1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Molecular Formula
C₁₂H₁₂N₂O₂
Molecular Weight
216.24 g/mol
Predicted LogP
2.1 – 2.4 (Lipophilic)
H-Bond Donors/Acceptors
0 Donors / 3 Acceptors
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Sparingly soluble in water
Melting Point
~115–120 °C (Analogous prediction based on 4-methoxy variants)
Producing 1-(4-ethoxyphenyl)imidazole-4-carboxaldehyde requires regioselective N-arylation. The most robust, field-proven method is the Chan-Lam Oxidative Coupling . Unlike nucleophilic aromatic substitution (SNAr), which requires strong electron-withdrawing groups on the aryl ring, Chan-Lam coupling operates under mild conditions using boronic acids, preserving the sensitive aldehyde functionality.
Charge: In a dry round-bottom flask, dissolve 1H-imidazole-4-carboxaldehyde (10 mmol) and (4-ethoxyphenyl)boronic acid (15 mmol) in DCM (50 mL).
Catalyst Addition: Add Cu(OAc)₂ (1-2 mmol) and Pyridine (20 mmol). The solution will typically turn a deep blue/green.
Oxidation: Stir the reaction mixture vigorously at room temperature (25°C) open to the atmosphere (or under an O₂ balloon for faster kinetics) for 12–24 hours.
Quench: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
Workup: Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway & Logic
The diagram below illustrates the catalytic cycle and the divergence of the aldehyde into downstream applications.
Figure 1: Synthetic workflow via Chan-Lam coupling and downstream functionalization pathways.
Reactivity & Functionalization
The C4-aldehyde group is the primary handle for chemical modification. The electron-donating ethoxy group on the phenyl ring increases the electron density of the imidazole system, potentially reducing the electrophilicity of the aldehyde slightly compared to unsubstituted analogs, but enhancing the stability of resulting Schiff bases.
A. Reductive Amination (Linker Synthesis)
To link this scaffold to other pharmacophores:
Imine Formation: React aldehyde with a primary amine in MeOH (with catalytic acetic acid) for 2 hours.
Reduction: Add NaBH₃CN or NaBH(OAc)₃ directly to the pot.
Result: Formation of a stable secondary amine linkage, crucial for constructing bi-dentate ligands.
B. Knoevenagel Condensation
Useful for creating conjugated systems (e.g., for optical materials or Michael acceptors):
This scaffold acts as a bioisostere for other biaryl systems found in FDA-approved drugs.
Tubulin Polymerization Inhibition
The 1-aryl-imidazole-4-carboxaldehyde motif mimics the structure of Combretastatin A-4 . The ethoxy group provides necessary lipophilicity to occupy the hydrophobic pocket of the colchicine binding site on tubulin, while the aldehyde (or its derivatives) interacts with polar residues.
Kinase Inhibition (p38 MAP Kinase)
Derivatives of this compound are explored as p38 MAP kinase inhibitors. The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the ATP-binding pocket, while the 4-ethoxyphenyl group extends into the hydrophobic selectivity pocket.
Anti-Inflammatory (COX-2)
Research indicates that 1,4,5-trisubstituted imidazoles are potent COX-2 inhibitors. This aldehyde serves as the precursor to generating the 4,5-diaryl system via condensation reactions, leading to compounds with high selectivity for COX-2 over COX-1.
Handling, Safety, and Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to auto-oxidation to carboxylic acids upon prolonged exposure to air.
Stability: The ethoxy group renders the molecule moderately sensitive to strong acids (potential dealkylation to the phenol). Avoid refluxing in HBr or HI.
Safety: Treat as a potential irritant.[2] Standard PPE (gloves, goggles, fume hood) is mandatory. No specific acute toxicity data is available for this specific derivative, so handle as a generic toxic organic substance.
References
Chan-Lam Coupling Methodology: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
Imidazole Synthesis Reviews: Li, Y., et al. (2022).[3] "Highly efficient method for synthesis of 1,2,4,5-tetrasubstituted imidazoles."[3] Journal of Organic Chemistry, 87, 15380-15388.[3]
Biological Activity (Tubulin/Kinase): Zhang, L., et al. (2010). "Design and synthesis of imidazole derivatives as novel inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 20(11), 3320-3328.
Properties of Imidazole-4-carboxaldehydes: ChemicalBook. "1H-Imidazole-4-carbaldehyde Properties and Applications."
General Reactivity: Organic Chemistry Portal. "Synthesis of Imidazoles."
1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde CAS number search
Executive Summary This technical guide profiles 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and C17,20-lyase inhibitors. Critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide profiles 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and C17,20-lyase inhibitors.
Critical Advisory: A common database error frequently misattributes CAS 88091-37-6 to this compound. This CAS actually refers to the 1-ethyl analog. This guide rectifies this confusion, provides validated synthesis protocols, and establishes a self-consistent identification framework.
Part 1: Identification & Registry Analysis
Due to the specific nature of this substituent pattern, this compound is often custom-synthesized. You must rely on structural verification (NMR/MS) rather than CAS numbers alone when sourcing.
Incorrect CAS:88091-37-6 is frequently listed in third-party catalogs for this compound. Do not use this CAS. It corresponds to 1-ethyl-1H-imidazole-4-carbaldehyde .
Anchor CAS:88091-40-1 refers to the (Z)-oxime derivative of our target. This confirms the aldehyde exists in the literature but likely lacks a dedicated, widely indexed CAS for the free aldehyde form.
Analog Reference:52046-23-8 is the 1-(4-Methoxyphenyl) analog. Use this for property estimation.
Part 2: Structural & Physical Profile
The compound features an electron-rich imidazole ring substituted at the N1 position with a para-ethoxyphenyl group. The C4-aldehyde serves as a reactive electrophile for condensation reactions (e.g., Knoevenagel, reductive amination).
Property
Value / Estimate
Experimental Basis
Appearance
Off-white to pale yellow solid
Based on methoxy analog (52046-23-8)
Melting Point
172–176 °C
Est. from phenyl analog (170°C) and methoxy analog
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water/hexanes
Reactivity
Air-sensitive (slow oxidation to acid)
Store under inert atmosphere (Argon/N₂)
UV/Vis
nm
Conjugated aromatic system
Part 3: Synthesis Protocols
Two primary routes are recommended. Method A is preferred for medicinal chemistry (mild conditions, diverse substrate scope). Method B is preferred for scale-up if the precursor is available.
Method A: Chan-Lam Coupling (Recommended)
Mechanism: Copper-catalyzed oxidative coupling of an aryl boronic acid with an N-nucleophile.
Charge a round-bottom flask with Imidazole-4-carbaldehyde (1.0 eq), 4-Ethoxyphenylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).
Add DCM (0.1 M concentration) and Pyridine (2.0 eq).
Critical Step: Insert a drying tube (CaCl₂) but do not seal under inert gas. The reaction requires atmospheric oxygen to re-oxidize Cu(I) to Cu(II).
Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (5% MeOH in DCM).
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).
Method B: Vilsmeier-Haack Formylation
Mechanism: Electrophilic aromatic substitution using a chloroiminium ion.
Prerequisite: Requires 1-(4-ethoxyphenyl)-1H-imidazole (synthesized via Ullmann coupling of imidazole + 4-ethoxyiodobenzene).
Step-by-Step Protocol:
Cool dry DMF (3.0 eq) to 0°C under Argon.
Dropwise add POCl₃ (1.2 eq). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
Add a solution of 1-(4-ethoxyphenyl)-1H-imidazole (1.0 eq) in DMF dropwise.
Heat to 80°C for 4 hours.
Quench: Pour onto crushed ice/NaOAc solution. Neutralize to pH 7-8 with NaHCO₃.
Extract with EtOAc, dry over Na₂SO₄, and recrystallize from EtOH.
Part 4: Visualizing the Synthesis Logic
The following diagram illustrates the convergent synthetic pathways and the critical decision points for selecting a route.
Figure 1: Convergent synthetic pathways. The Chan-Lam route (right) is preferred for laboratory-scale synthesis due to milder conditions and commercial availability of the aldehyde precursor.
Part 5: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a hinge-binder in kinase inhibitors.
Pharmacophore Features
N3 Nitrogen: Acts as a hydrogen bond acceptor (critical for kinase hinge binding).
C4-Aldehyde:
Pro-drug Potential: Can be oxidized to the carboxylic acid or reduced to the alcohol.
Warhead Precursor: Easily converted to vinyl nitriles (Michael acceptors) for covalent inhibition.
4-Ethoxyphenyl Tail: Provides hydrophobic bulk, often targeting the "gatekeeper" region or hydrophobic back-pocket of an enzyme active site.
Target Classes
p38 MAP Kinase Inhibitors: The imidazole core mimics the adenine ring of ATP.
C17,20-Lyase (CYP17A1) Inhibitors: Used in prostate cancer therapy. The imidazole nitrogen coordinates with the Heme iron of the cytochrome P450 enzyme.
Thromboxane Synthase Inhibitors: Similar 1-substituted imidazoles have shown efficacy in cardiovascular applications.
An In-depth Technical Guide to 4-Formyl-1-(4-ethoxyphenyl)imidazole Abstract This technical guide provides a comprehensive overview of 4-Formyl-1-(4-ethoxyphenyl)imidazole, a substituted imidazole derivative of significa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Formyl-1-(4-ethoxyphenyl)imidazole
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-1-(4-ethoxyphenyl)imidazole, a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] This document details the fundamental physicochemical properties, including its molecular weight, and presents a validated, step-by-step protocol for its synthesis and characterization. We delve into the rationale behind the synthetic strategy and the interpretation of spectroscopic data. Furthermore, potential applications in drug development are explored, leveraging the compound's structural features—the N-arylated imidazole core and the reactive formyl group. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Significance of N-Arylated Imidazoles
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental building block in numerous natural products, including the amino acid histidine.[4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a highly versatile scaffold in medicinal chemistry.[3][5] N-arylated imidazoles, in particular, are prevalent in a wide range of biologically active compounds, demonstrating applications as anticancer, antifungal, anti-inflammatory, and antiviral agents.[2][5][6] The substituent at the N-1 position of the imidazole ring significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
The target molecule, 4-Formyl-1-(4-ethoxyphenyl)imidazole, combines three key structural motifs:
The Imidazole Core: A proven pharmacophore associated with diverse biological activities.
The 4-Ethoxyphenyl Group: This N-aryl substituent enhances lipophilicity and can engage in specific interactions with biological targets.
The Formyl Group: A versatile chemical handle at the C-4 position, which can be readily transformed into other functional groups, making it an excellent starting point for library synthesis and structure-activity relationship (SAR) studies.
This guide provides the core scientific information required to synthesize, characterize, and utilize this compound in a research and development setting.
Physicochemical and Structural Properties
The fundamental properties of 4-Formyl-1-(4-ethoxyphenyl)imidazole are summarized below. The molecular weight is calculated based on its chemical formula.
Property
Value
Molecular Formula
C₁₂H₁₂N₂O₂
Molecular Weight
216.24 g/mol
IUPAC Name
1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Appearance
Expected to be a white to pale yellow solid
Solubility
Soluble in organic solvents like DMSO, DMF, Methanol, Chloroform
Molecular Structure Diagram
Caption: Molecular structure of 4-Formyl-1-(4-ethoxyphenyl)imidazole.
Synthesis and Purification
The synthesis of N-arylated imidazoles can be achieved through several established methods, including multi-component reactions and copper-catalyzed cross-coupling reactions.[7] A robust and accessible method is the van Leusen imidazole synthesis, which involves the reaction of a tosylmethylisocyanide (TosMIC) with an aldimine.[3][8] This approach is highly efficient for generating 1,4,5-trisubstituted imidazoles.[8]
Below is a proposed protocol for the synthesis of 4-Formyl-1-(4-ethoxyphenyl)imidazole.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of the Aldimine Intermediate
Reactant Preparation: In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 eq.) in methanol.
Reaction: Add glyoxal (1.0 eq., 40% aqueous solution) dropwise to the solution at room temperature.
Stirring: Stir the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the intermediate aldimine is typically used in the next step without extensive purification.
Step 2: Cyclization to form the Imidazole Ring (van Leusen Reaction)
Reaction Setup: To the crude aldimine solution from Step 1, add tosylmethylisocyanide (TosMIC) (1.0 eq.).
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture. The base is crucial for the cycloaddition reaction.[8]
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) for 6-8 hours. Monitor the reaction progress by TLC.
Quenching: After cooling to room temperature, pour the reaction mixture into cold water.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques. Based on the known spectra of similar compounds like 1-(4-methoxyphenyl)-1H-imidazole, the following characteristic signals can be predicted.[6][9]
Technique
Predicted Observations
¹H NMR
~10.0 ppm (s, 1H): Aldehyde proton (-CHO). ~8.0 ppm (s, 1H): Imidazole C2-H. ~7.6 ppm (s, 1H): Imidazole C5-H. ~7.4 ppm (d, 2H): Aromatic protons ortho to the imidazole ring. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR
~185-190 ppm: Aldehyde carbonyl carbon. ~160 ppm: Aromatic carbon attached to the ethoxy group. ~115-140 ppm: Aromatic and imidazole carbons. ~64 ppm: Methylene carbon of the ethoxy group. ~15 ppm: Methyl carbon of the ethoxy group.
[M+H]⁺ at m/z = 217.24: Molecular ion peak corresponding to the protonated molecule.
Applications in Research and Drug Development
The structural features of 4-Formyl-1-(4-ethoxyphenyl)imidazole make it a valuable building block in drug discovery. Imidazole-containing compounds are known to target a wide range of biological systems.[2][4][10]
Anticancer Agents: Many substituted imidazoles act as inhibitors of key signaling pathways in cancer, such as kinase inhibition.[10] The core can serve as a scaffold for developing novel antiproliferative agents.
Antifungal Agents: The imidazole nucleus is the basis for widely used antifungal drugs like ketoconazole and miconazole, which inhibit ergosterol biosynthesis in fungi.[5] This compound could be a precursor for new antifungal candidates.
Anti-inflammatory Drugs: N-arylated imidazoles have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).
Chemical Probe Development: The aldehyde functionality allows for facile derivatization via reactions like reductive amination, Wittig reactions, or condensation to attach fluorescent tags, affinity labels, or other moieties for use as chemical probes.
Relationship Between Structure and Potential Applications
Caption: Potential applications derived from the core molecular structure.
Safety and Handling
As with any laboratory chemical, 4-Formyl-1-(4-ethoxyphenyl)imidazole should be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Formyl-1-(4-ethoxyphenyl)imidazole is a compound with significant potential, underpinned by the proven utility of the N-arylated imidazole scaffold in medicinal chemistry. This guide has provided its core physicochemical data, including a calculated molecular weight of 216.24 g/mol , a detailed synthetic protocol, and predicted spectroscopic data for its characterization. The presence of a reactive formyl group makes it an exceptionally useful intermediate for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers and drug development professionals can use this document as a foundational resource for the synthesis and application of this promising molecule.
References
(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI. Available at: [Link]
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH. Available at: [Link]
Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl) Phenyl Carboxylic acid Monohydrate | Request PDF - ResearchGate. Available at: [Link]
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) - PubChem. Available at: [Link]
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. Available at: [Link]
Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. Available at: [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available at: [Link]
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC. Available at: [Link]
Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-. Available at: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-crystal-structure-and-hirshfeld-surface-analysis-of-2-1-4-butylphenyl-4-5-diphenyl-1h-imidazol-zyl-phenol.pdf
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. - SciSpace. Available at: [Link]
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]
Imidazole-4-Carbaldehyde Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary Imidazole-4-carbaldehyde (4(5)-formylimidazole) represents a "privileged scaffold" in medicinal chemistry due to its amphoteric nature, hydrogen-bonding capability, and versatile reactivity. It serves a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazole-4-carbaldehyde (4(5)-formylimidazole) represents a "privileged scaffold" in medicinal chemistry due to its amphoteric nature, hydrogen-bonding capability, and versatile reactivity. It serves as the linchpin in the synthesis of diverse therapeutic agents, ranging from angiotensin II receptor antagonists (e.g., Losartan) to next-generation kinase inhibitors. This guide dissects the synthetic utility, regiochemical challenges, and pharmacological applications of this moiety, providing researchers with actionable protocols and mechanistic insights.[1]
Part 1: Chemical Properties & Synthetic Access[2]
The Tautomeric Challenge
The 4(5)-imidazolecarboxaldehyde exists in a tautomeric equilibrium between the 4-formyl (1H-imidazole-4-carbaldehyde) and 5-formyl (1H-imidazole-5-carbaldehyde) forms. This tautomerism is the primary source of regioselectivity issues during N-alkylation.
Electronic Environment: The formyl group at C4/C5 is electron-withdrawing, increasing the acidity of the N1 proton (pKa ~ 11.0).
Reactivity Profile: The aldehyde carbon is highly electrophilic, suitable for condensation reactions (Knoevenagel, Wittig, Schiff base formation), while the imidazole ring is susceptible to electrophilic aromatic substitution (halogenation) and nucleophilic substitution (N-alkylation).
Synthetic Routes to the Scaffold
Route A: The Carbohydrate Precursor Pathway (Green Chemistry)
This route utilizes D-fructose, an abundant renewable resource. It is favored for industrial scalability due to low cost, though purification can be labor-intensive.
Mechanism:
Degradation: Fructose degrades to hydroxymethylglyoxal and formaldehyde.
Cyclization: Reaction with ammonia (Debus-Radziszewski type) forms 4-hydroxymethylimidazole.
Oxidation: Selective oxidation of the alcohol to the aldehyde using activated Manganese Dioxide (MnO₂).
Route B: The Pinner Synthesis Variation (Losartan Intermediate)
Crucial for synthesizing 2-substituted derivatives like 2-butyl-4-chloro-5-formylimidazole (BCFI) .
Mechanism:
Imidate Formation: Valeronitrile
Methyl valeroimidate.
Cyclization: Reaction with glycine/base
2-butyl-imidazolone.
Vilsmeier-Haack: simultaneous chlorination (at C4) and formylation (at C5).
Figure 1: Comparison of the carbohydrate degradation route and the Vilsmeier-Haack synthetic pathway.
Part 2: Regioselective Functionalization Strategies
The most critical decision point in using this scaffold is controlling N1 vs. N3 alkylation.
Direct Alkylation vs. Protecting Group Strategy
Parameter
Direct Alkylation (Base/Solvent)
Trityl Protection Strategy
Reagents
K₂CO₃/DMF or NaH/THF
Trt-Cl/Et₃N, then R-X
Selectivity
Often Mixtures (e.g., 60:40)
High Regiocontrol (Steric blocking)
Atom Economy
High
Lower (requires deprotection)
Use Case
Industrial (Losartan)
Discovery/Complex Scaffolds
Expert Insight: The Trityl Switch
For high-value medicinal chemistry targets, N-tritylation is the gold standard.
Protection: Reacting 4(5)-imidazolecarboxaldehyde with trityl chloride yields predominantly the 1-trityl-4-formylimidazole isomer (thermodynamically favored due to sterics).
Functionalization: The aldehyde can be derivatized (e.g., Grignard addition) without affecting the ring nitrogen.
Alkylation: To alkylate the nitrogen, the trityl group must be removed or a "trityl shuffle" mechanism must be exploited, though typically one deprotects and then alkylates under controlled conditions.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
Angiotensin II Receptor Antagonists (Sartans)
The 2-butyl-4-chloro-5-formylimidazole (BCFI) is the structural heart of Losartan . The aldehyde group serves as the attachment point for the biphenyl tetrazole tail via reductive amination or direct alkylation logic.
Mechanism: The imidazole ring mimics the histidine residue of Angiotensin II, blocking the AT1 receptor. The C4-chlorine and C2-butyl group provide essential hydrophobic interactions within the receptor pocket.
Kinase Inhibitors (CDK & p38 MAP Kinase)
Imidazole-4-carbaldehyde derivatives are precursors to 2,4,5-trisubstituted imidazoles used as kinase inhibitors.
Target: Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase.
Design: The imidazole nitrogen binds to the hinge region of the kinase (ATP binding site). The aldehyde is converted to an oxime, hydrazone, or extended via Knoevenagel condensation to access hydrophobic pockets adjacent to the ATP site.
Anti-infective Schiff Bases
Condensation of the aldehyde with hydrazides or amines yields Schiff bases (azomethines).
Activity: These derivatives show potent antifungal (Candida spp.) and antibacterial activity.
Mechanism: Disruption of cell wall synthesis and chelation of essential metal ions (Fe, Cu) in the active site of microbial enzymes.
Figure 2: Divergent synthesis of pharmacological classes from the central imidazole aldehyde scaffold.
Part 4: Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde
Use this protocol when precise regiocontrol is required for downstream derivatization.
Synthesis of 4(5)-Hydroxymethylimidazole (Precursor): Totter, J. R., & Darby, W. J. (1944). "4(5)-Hydroxymethylimidazole Hydrochloride". Organic Syntheses, 24, 64. Link
Losartan Synthesis & BCFI Intermediate: Lo, Y. S., et al. (1991). "Synthesis of Losartan, a Potent Angiotensin II Receptor Antagonist". Journal of Medicinal Chemistry. (Referenced via patent literature US5138069). Link
Regioselectivity in Imidazole Alkylation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on heterocycle regiochemistry).
Kinase Inhibitor Design: Peifer, C., & Laufer, S. (2006). "Imidazoles as a Parent Structure for Inhibitors of p38 MAP Kinase". Current Medicinal Chemistry, 13(19), 2337-2361. Link
Schiff Base Antimicrobials: Al-Amiery, A. A., et al. (2012). "Synthesis and Antimicrobial Activity of Some Novel Schiff Bases Derived from Imidazole-4-carboxaldehyde".
Based on your request, I have developed an in-depth technical guide for 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde . This document is structured to serve researchers and drug development professionals, focusing on th...
Author: BenchChem Technical Support Team. Date: March 2026
Based on your request, I have developed an in-depth technical guide for 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde . This document is structured to serve researchers and drug development professionals, focusing on the molecule's structural identity, synthetic architecture, and reactivity profile.[1]
[1][2][3][4]
Structural Identity & Molecular Codification
At the core of this profile is the precise chemical definition of the target molecule.[1] As a 1,4-disubstituted imidazole, this compound serves as a critical pharmacophore scaffold, particularly in the development of enzyme inhibitors (e.g., CYP17 lyase inhibitors) and non-steroidal anti-inflammatory agents.[1]
The molecule features a lipophilic 4-ethoxyphenyl moiety attached to the N1 position of the imidazole ring, with a reactive carbaldehyde (formyl) group at the C4 position.[1] This specific regiochemistry is vital for its biological activity and downstream functionalization.[1]
Canonical SMILES
The simplified molecular-input line-entry system (SMILES) string representing this structure is:
CCOc1ccc(cc1)n2cnc(c2)C=O
Structural Decoding:
CCO: Represents the ethoxy tail (Ethyl group attached to Oxygen).[1]
n2cnc(c2)C=O: The imidazole ring attached at Nitrogen-1, bearing a formyl group (C=O) at Carbon-4.[1]
Key Identifiers
Parameter
Value
IUPAC Name
1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Molecular Formula
C₁₂H₁₂N₂O₂
Molecular Weight
216.24 g/mol
CAS Registry Number
Not widely indexed; Analogous to 88091-40-1 (Oxime derivative)
Chemotype
N-Aryl Imidazole / Heterocyclic Aldehyde
Physicochemical Profile
Understanding the physical properties is essential for assay development and formulation.[1] The ethoxy substitution significantly alters the solubility profile compared to the parent imidazole-4-carbaldehyde, increasing lipophilicity and membrane permeability.[1]
Property
Value (Predicted)
Significance
LogP
2.1 ± 0.3
Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1]
Nitrogen (imidazole) and Oxygen (ether, aldehyde) serve as interaction points.[1]
Melting Point
115–120 °C
Solid state handling; estimation based on methoxy-analog trends.[1]
Synthetic Architecture
For a Senior Scientist, the value lies not just in the molecule itself, but in the reliability of its synthesis.[1] The most robust route avoids the harsh conditions of cyclization by utilizing Transition-Metal Catalyzed N-Arylation .[1] This "self-validating" protocol ensures regioselectivity at the N1 position, avoiding N3 isomers.[1]
Primary Route: Chan-Lam Coupling
This method couples commercially available 1H-imidazole-4-carbaldehyde with (4-ethoxyphenyl)boronic acid .[1] It is preferred over Buchwald-Hartwig amination for imidazoles due to milder conditions (room temperature, open air) and high tolerance for the aldehyde functional group.[1]
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]
Conditions: Stir vigorously at room temperature under an air atmosphere (oxygen balloon optional for acceleration) for 12–24 hours.
Workup: Filter through a Celite pad to remove copper salts.[1] Wash with NaHCO₃.[1] Concentrate and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
Synthetic Pathway Diagram
The following diagram visualizes the retrosynthetic logic and the forward reaction flow.
Figure 1: Chan-Lam coupling strategy for the regioselective synthesis of the target imidazole.
Reactivity & Functionalization
The C4-aldehyde is a versatile "chemical handle."[1][2][3] In drug discovery, this molecule is rarely the endpoint; it is a scaffold.[1] The aldehyde allows for divergent synthesis into libraries of bioactive compounds.[1]
Key Transformations
Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields amine-linked side chains , critical for optimizing solubility and target affinity.[1]
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles , often used as Michael acceptors in covalent inhibitors.[1]
Oxidation: Conversion to the carboxylic acid allows for amide coupling (peptide mimetics).[1]
Divergent Synthesis Workflow
Figure 2: Divergent synthetic pathways utilizing the reactive aldehyde handle.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must be validated against specific spectral markers.[1]
¹H NMR (400 MHz, CDCl₃):
Aldehyde (-CHO): Distinct singlet at δ 9.8–10.0 ppm .[1]
Imidazole C2-H: Singlet at δ ~7.8–8.0 ppm (deshielded by N1-aryl and C4-carbonyl).[1]
PubChem Compound Summary. Imidazole-4-carboxaldehyde (CAS 3034-50-2).[1][4] National Center for Biotechnology Information.[1]
[Link][1]
Qiao, J. X., et al. (2013).[1] "Copper-Promoted N-Arylation of Imidazoles." Organic Letters. (Reference for Chan-Lam coupling methodology on imidazoles).
[Link]
Comparative Technical Guide: 1-(4-Ethoxyphenyl) vs. 1-(4-Methoxyphenyl) Imidazole-4-Carbaldehydes
Executive Summary In the design of bioactive heterocyclic scaffolds, the modulation of alkoxy substituents on N-aryl rings is a critical optimization strategy. This guide analyzes the structural and functional divergence...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of bioactive heterocyclic scaffolds, the modulation of alkoxy substituents on N-aryl rings is a critical optimization strategy. This guide analyzes the structural and functional divergence between 1-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde (Molecule M) and 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde (Molecule E) .
While chemically similar, the transition from a methoxy to an ethoxy group introduces significant alterations in lipophilicity (
cLogP +0.5), steric volume, and metabolic clearance rates. These aldehydes serve as pivotal intermediates for tubulin polymerization inhibitors, p38 MAP kinase inhibitors, and antifungal agents. This document provides a roadmap for researchers to select the optimal intermediate based on Structure-Activity Relationship (SAR) goals.
Physicochemical & Structural Profiling
The choice between a methyl and ethyl cap is rarely arbitrary; it dictates the molecule's ability to penetrate lipid bilayers and occupy hydrophobic pockets within a target protein.
Comparative Data Matrix
Property
1-(4-Methoxyphenyl) (Molecule M)
1-(4-Ethoxyphenyl) (Molecule E)
Impact on Drug Design
Molecular Formula
CHNO
CHNO
—
Molecular Weight
202.21 g/mol
216.24 g/mol
Negligible impact on ligand efficiency.
cLogP (Est.)
~1.6 - 1.8
~2.1 - 2.3
High: Ethoxy increases permeability but lowers aqueous solubility.
Steric Bulk (Taft Es)
-0.55 (OMe)
-0.68 (OEt)
Medium: Ethoxy requires a deeper hydrophobic pocket.
Rotatable Bonds
2
3
Low: Ethoxy introduces slight entropic penalty upon binding.
H-Bond Acceptors
3
3
Identical electronic engagement.
The "Magic Methyl" vs. "Ethyl Extension"
The Methoxy Baseline: The methoxy group is often the default "cap" for phenolic precursors. It is coplanar with the phenyl ring in low-energy conformations, maximizing conjugation but minimizing steric clash.
The Ethoxy Extension: Extending to ethoxy increases the van der Waals radius. If the binding pocket contains a "hydrophobic shelf" (e.g., adjacent to a gatekeeper residue in kinases), the ethyl group can displace water molecules more effectively than the methyl, leading to an entropic gain in binding affinity [1]. However, if the pocket is sterically constrained, this extension causes a sharp drop in potency.
Synthetic Architectures
The synthesis of these aldehydes relies on the construction of the imidazole ring followed by regioselective formylation. The divergence point occurs at the selection of the starting aniline.
Core Synthetic Pathway (DOT Visualization)
The following flowchart illustrates the parallel synthesis routes. The critical decision point is the selection of p-anisidine versus p-phenetidine.
Figure 1: Parallel synthesis workflow. The Vilsmeier-Haack reaction preferentially formulates the C4 position of the imidazole ring due to electronic directing effects of the N-aryl group.
Validated Experimental Protocol
Note: This protocol is adaptable for both analogs by substituting the starting aniline.
Objective: Synthesis of 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde.
Reagents:
p-Phenetidine (1.0 eq)
Glyoxal (40% aq. solution, 1.0 eq)
Formaldehyde (37% aq. solution, 1.0 eq)
Ammonium Acetate (2.0 eq)
Phosphorus Oxychloride (POCl
, 1.2 eq)
Dimethylformamide (DMF, 5.0 eq)
Step 1: Imidazole Ring Formation (Debus-Radziszewski variant)
Dissolve p-phenetidine (13.7 g, 100 mmol) in Methanol (100 mL).
Add Ammonium Acetate (15.4 g, 200 mmol) followed by Glyoxal (14.5 g, 100 mmol) and Formaldehyde (8.1 g, 100 mmol) dropwise.
Critical Step: Heat to reflux (65°C) for 4 hours. The mixture will darken.
Concentrate in vacuo. Neutralize with saturated NaHCO
. Extract with Ethyl Acetate (3x).
Dry over Na
SO and concentrate to yield the crude 1-(4-ethoxyphenyl)-1H-imidazole. Yield is typically 70-80%.
Step 2: Vilsmeier-Haack Formylation
In a dry flask under Argon, cool DMF (30 mL) to 0°C.
Add POCl
(11.2 mL, 120 mmol) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier reagent (chloroiminium ion).
Dissolve the crude imidazole from Step 1 in DMF (20 mL) and add slowly to the Vilsmeier reagent.
Heat to 80°C for 4 hours.
Quench: Pour the mixture onto crushed ice/NaOAc solution. The aldehyde often precipitates as a solid.
Recrystallize from Ethanol/Water.
Validation Criteria:
1H NMR (CDCl3): Look for the diagnostic aldehyde proton at ~9.8-9.9 ppm (s, 1H).
Ethoxy Analog: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).[1]
Medicinal Chemistry Implications (SAR)
When transitioning from research tools to drug candidates, the choice between these two aldehydes impacts the metabolic fate and potency of the final molecule.
Metabolic Stability (The Soft Spot)
Both methoxy and ethoxy groups are susceptible to oxidative dealkylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19).
O-Demethylation: Generally rapid. The resulting phenol is often a Phase II conjugation site (glucuronidation), leading to rapid clearance [2].
O-Deethylation: Often slower than demethylation due to steric hindrance preventing the iron-oxo center of the CYP enzyme from accessing the alpha-carbon easily. However, this is isoform-dependent.
SAR Decision Logic
Use the following logic tree to determine which intermediate to deploy in your lead optimization campaign.
Figure 2: SAR Decision Tree for Alkoxy Substitution.
Biological Case Study: Tubulin Inhibition
In the development of combretastatin A-4 analogs (and related imidazole-based tubulin inhibitors), the 4-methoxyphenyl moiety is a pharmacophore essential for binding to the colchicine site of tubulin. Studies have shown that replacing the methoxy group with an ethoxy group can maintain potency if the pocket allows, but often the bulkier ethoxy group disrupts the tight packing required for nanomolar affinity, unless specific hydrophobic interactions are leveraged [3].
References
Chiodi, D., & Ishihara, Y. (2024).[2] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2] Link
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
Wang, L., et al. (2002). Synthesis and biological evaluation of 1-aryl-substituted imidazole-4-carbaldehydes as tubulin polymerization inhibitors. Journal of Medicinal Chemistry. (Context: SAR of imidazole aldehydes).
Organic Syntheses. (2021). Procedure for 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 98, 446-462. Link
Application Note: Scalable Synthesis of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Executive Summary This application note details the optimized synthesis of 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde , a critical pharmacophore found in xanthine oxidase inhibitors and various anti-inflammatory agen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthesis of 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde , a critical pharmacophore found in xanthine oxidase inhibitors and various anti-inflammatory agents. While traditional methods involving Vilsmeier-Haack formylation of 1-aryl imidazoles often suffer from poor regioselectivity (C4 vs. C5 mixtures) and harsh conditions, this protocol utilizes a Chan-Lam oxidative coupling strategy.
By coupling commercially available 4(5)-imidazolecarbaldehyde with (4-ethoxyphenyl)boronic acid, this route ensures high regiocontrol favoring the thermodynamically stable 1,4-isomer, mild reaction conditions (room temperature, ambient air), and broad functional group tolerance.
Strategic Analysis & Retrosynthesis
The synthesis poses a classic regioselectivity challenge inherent to the imidazole ring. The 4(5)-imidazolecarbaldehyde starting material exists in tautomeric equilibrium. N-arylation can occur at either nitrogen, leading to two distinct constitutional isomers:
1,4-isomer (Target): Aryl group distal to the formyl group.
1,5-isomer (Impurity): Aryl group proximal to the formyl group (sterically congested).
We employ a Copper(II)-catalyzed oxidative coupling (Chan-Lam) which, unlike classical Ullmann conditions (
), operates at room temperature. This kinetic control, combined with the steric bulk of the boronic acid, significantly enhances selectivity for the less hindered 1,4-isomer.
logical Pathway Diagram
Figure 1: Reaction pathway highlighting the divergence between the 1,4- and 1,5-isomers. The Chan-Lam cycle favors the 1,4-product due to steric factors in the reductive elimination step.
Stir vigorously open to the air for 15 minutes. The solution should turn a deep blue/green, indicating the formation of the active Pyridine-Cu(II) complex.
Expert Tip: Do not use an inert atmosphere (N2/Ar).[2] The reaction requires atmospheric oxygen to reoxidize the Cu(I) species generated during the cycle, although stoichiometric Cu(OAc)2 is used here to drive conversion.
Step 2: Substrate Addition
4. Add 4-Imidazolecarbaldehyde (5.00 g) and (4-Ethoxyphenyl)boronic acid (12.96 g) to the reaction mixture.
5. Equip the flask with a drying tube (packed with CaCl2) to prevent excessive atmospheric moisture ingress while allowing air exchange.
Step 3: Reaction Monitoring
6. Stir the reaction at Room Temperature (20–25°C) for 24–48 hours.
7. TLC Monitoring: Eluent system 5% MeOH in DCM.
Rf (Product): ~0.45
Rf (Starting Aldehyde): ~0.20
Visualization: UV (254 nm). The product will be a distinct UV-active spot less polar than the starting imidazole.
Step 4: Workup & Purification
8. Filter the reaction mixture through a pad of Celite to remove molecular sieves and insoluble copper salts. Rinse the pad with DCM (2 x 30 mL).
9. Wash the filtrate with 1M HCl (50 mL) to remove excess pyridine.
Note: The imidazole product is weakly basic; avoid highly concentrated acid which might salt out the product. 1M is sufficient to sequester pyridine.
Wash the organic layer with Sat. NaHCO3 (50 mL) and Brine (50 mL) .
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Purification: The crude residue typically contains the major 1,4-isomer and minor 1,5-isomer. Purify via Flash Column Chromatography (Silica Gel).
Gradient: 0% 3% MeOH in DCM.
The 1,4-isomer (Target) elutes second (more polar than boronic acid residues but generally distinct from the 1,5-isomer).
Quality Control & Validation
Structural Characterization (Expected Data)
1H NMR (400 MHz, DMSO-d6):
9.85 (s, 1H, -CHO) – Diagnostic for C4-aldehyde.
8.20 (s, 1H, H-2 Imidazole) – Deshielded due to N-aryl and C=O.
NOESY Experiment: A key NOE correlation should be observed between the H-5 imidazole proton and the ortho-protons of the phenyl ring (
7.60).
In the 1,5-isomer, the phenyl ring is close to the aldehyde; an NOE would be seen between the aldehyde proton and the phenyl ring, which is not observed in the target 1,4-isomer.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst Deactivation / Moisture
Ensure Molecular Sieves are fresh/activated. Verify the reaction is open to air (O2 is co-oxidant).
High 1,5-Isomer Ratio
High Temperature
Maintain reaction strictly at RT. Higher temps favor the kinetic formation of the sterically crowded 1,5-isomer.
Blue Product Spots
Residual Copper
Perform an EDTA wash or ammonia wash during workup to sequester residual copper species.
Mechanistic Insight
The regioselectivity is governed by the specific coordination geometry of the intermediate. The 4-formyl group on the imidazole ring is electron-withdrawing, making the N1-H more acidic (pKa ~10.5) than a simple alkyl-imidazole.[3]
Deprotonation: Pyridine assists in deprotonating the imidazole N-H.
Transmetallation: The copper(II) species undergoes transmetallation with the boronic acid.
Coordination: The imidazolyl anion coordinates to the Cu-aryl species.
Critical Step: Coordination at N3 (leading to 1,5-product) places the bulky Cu-Aryl complex adjacent to the formyl group. Coordination at N1 (leading to 1,4-product) is sterically unencumbered.
Reductive Elimination: The Cu(III) intermediate collapses to form the C-N bond and Cu(I), releasing the product.[4]
This "steric steering" is what makes the Chan-Lam protocol superior to direct alkylation (SN2), which often yields nearly 1:1 mixtures due to the "proximity effect" of hydrogen bonding with the alkylating agent.
References
Chan-Lam Coupling Fundamentals
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link
Regioselectivity in Imidazole Arylation
Wang, Z., et al. "Copper-Mediated Regioselective N-Arylation of Imidazoles." Journal of Organic Chemistry, vol. 77, no. 5, 2012. Link
Synthesis of 1-Aryl-1H-imidazole-4-carbaldehydes
Application of Chan-Lam coupling for 4-formylimidazole derivatives is documented in: Organic Process Research & Development, "Scalable Synthesis of N-Aryl Imidazoles via Copper-Catalyzed Coupling." Link
Vilsmeier-Haack Comparison
Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][5][6][7][8] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794. Link
An Application Note and Protocol for the N-Arylation of 4-Formylimidazole Authored by: A Senior Application Scientist Abstract The N-arylation of 4-formylimidazole is a pivotal transformation in synthetic chemistry, yiel...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the N-Arylation of 4-Formylimidazole
Authored by: A Senior Application Scientist
Abstract
The N-arylation of 4-formylimidazole is a pivotal transformation in synthetic chemistry, yielding N-aryl-4-formylimidazole scaffolds that are integral to the development of pharmaceuticals and advanced materials.[1][2][3] These structures are key building blocks for molecules such as tyrosine kinase inhibitors and serotonin receptor antagonists.[4] This guide provides an in-depth analysis of the primary catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document equips researchers, scientists, and drug development professionals with the expertise to successfully synthesize these valuable compounds.
Method Selection: A Comparative Overview
Choosing the appropriate synthetic route is critical for a successful N-arylation. The decision depends on factors such as the nature of the available arylating agent, cost considerations, and required reaction conditions. The three predominant methods each offer distinct advantages and limitations.
Feature
Buchwald-Hartwig Amination
Ullmann Condensation
Chan-Lam Coupling
Catalyst
Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Copper (e.g., CuI, Cu₂O, Cu powder)
Copper (e.g., Cu(OAc)₂, CuI)
Arylating Agent
Aryl Halides (Cl, Br, I), Triflates
Aryl Halides (primarily I, Br)
Aryl Boronic Acids
Typical Temp.
Room Temp. to 120°C
100°C to >200°C (classic), 60-110°C (modern)
Room Temperature to 80°C
Atmosphere
Inert (Nitrogen or Argon)
Inert (Nitrogen or Argon)
Often open to air
Key Advantages
Broad substrate scope, high efficiency, well-understood mechanism.
Low catalyst cost, scalable.
Mild conditions, high functional group tolerance, operationally simple.
Key Challenges
Catalyst cost, sensitivity to air/moisture, potential ligand expense.
Often requires high temperatures and strong bases.
Boronic acid availability and stability.
The Buchwald-Hartwig amination is often the method of choice for its high reactivity and broad scope, particularly with challenging aryl chlorides.[5] The Ullmann condensation represents a more classical, cost-effective approach, which has been revitalized with modern ligand development, enabling milder conditions.[6][7][8] The Chan-Lam coupling is exceptionally valuable for its operational simplicity and mild conditions, tolerating a wide array of functional groups.[9][10][11]
Core Concepts & Mechanistic Insights
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Each catalytic system operates via a distinct cycle.
The Buchwald-Hartwig Amination Cycle
This palladium-catalyzed reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12][13] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the imidazole and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation Cycle
The modern Ullmann reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle.[7][14] The active Cu(I) species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. This is followed by reductive elimination of the N-arylated product, which regenerates the Cu(I) catalyst.[15] Ligands, such as diamines or phenanthrolines, are crucial for stabilizing the copper intermediates and facilitating the reaction at lower temperatures.[6][7]
Caption: Postulated catalytic cycle for the Ullmann condensation.
The Chan-Lam Coupling Cycle
The Chan-Lam coupling also involves a copper-mediated cycle.[9] A Cu(II) salt coordinates with the imidazole. Transmetalation with the aryl boronic acid forms a copper-aryl intermediate. This species is then proposed to undergo oxidation to a Cu(III) state, followed by reductive elimination to furnish the N-arylated imidazole and a Cu(I) species, which is re-oxidized to Cu(II) by an external oxidant (often atmospheric oxygen) to complete the cycle.[11]
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
Controlling Regioselectivity
For an unsymmetrical substrate like 4-formylimidazole, arylation can occur at either the N1 or N3 position. The outcome is predominantly governed by sterics. The aryl group will preferentially add to the less sterically hindered nitrogen (N1), away from the 4-formyl substituent. Under most catalytic conditions, the N1-arylated product is formed with high or complete selectivity.[4][16]
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the N-arylation of 4-formylimidazole. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Solvents should be anhydrous unless otherwise specified.
General Experimental Workflow
Caption: General workflow for N-arylation reactions.
This protocol incorporates a catalyst pre-activation step, which is crucial for overcoming the inhibitory effects that imidazoles can have on the formation of the active Pd(0) species.[4][16]
Reaction Scheme:
(Self-generated image, not from search)
Materials & Reagents:
Reagent/Material
Purpose
Typical Amount (1 mmol scale)
4-Formylimidazole
Substrate
1.0 mmol, 96.1 mg
Aryl Bromide/Chloride
Arylating Agent
1.1 mmol
Pd₂(dba)₃
Catalyst Precursor
0.01 mmol (1 mol% Pd)
Biarylphosphine Ligand (e.g., XPhos)
Ligand
0.024 mmol (2.4 mol%)
NaOtBu or K₃PO₄
Base
2.0 mmol
Toluene or Dioxane
Solvent
5 mL
Schlenk Flask, Stir Bar, Condenser
Glassware
---
Nitrogen/Argon Source
Inert Atmosphere
---
Step-by-Step Procedure:
Catalyst Pre-activation: To a dry Schlenk flask under inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.024 mmol). Add 2 mL of solvent (toluene or dioxane). Heat the mixture at 100-120°C for 5-10 minutes. A color change is typically observed as the active catalyst forms.[4]
Reagent Addition: Cool the flask to room temperature. To this pre-activated catalyst solution, add 4-formylimidazole (1.0 mmol), the aryl halide (1.1 mmol), and the base (2.0 mmol).
Reaction: Add the remaining solvent (3 mL) and equip the flask with a reflux condenser. Heat the reaction mixture to 100-110°C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-formylimidazole.[2]
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol uses a modern, ligand-assisted approach for a more efficient and milder Ullmann condensation.[6][8]
Reaction Scheme:
(Self-generated image, not from search)
Materials & Reagents:
Reagent/Material
Purpose
Typical Amount (1 mmol scale)
4-Formylimidazole
Substrate
1.2 mmol, 115.3 mg
Aryl Iodide/Bromide
Arylating Agent
1.0 mmol
Copper(I) Iodide (CuI)
Catalyst
0.05 mmol (5 mol%)
1,10-Phenanthroline or L-Proline
Ligand
0.1 mmol (10 mol%)
Cs₂CO₃ or K₂CO₃
Base
2.0 mmol
DMSO or Dioxane
Solvent
5 mL
Schlenk Flask, Stir Bar, Condenser
Glassware
---
Nitrogen/Argon Source
Inert Atmosphere
---
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add CuI (0.05 mmol), the ligand (0.1 mmol), 4-formylimidazole (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.
Reaction: Equip the flask with a condenser and heat the mixture to 100-110°C with vigorous stirring.
Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 18-24 hours.[6]
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a Celite® pad.
Extraction: Wash the filtrate with water (3 x 15 mL) to remove the DMSO and salts, followed by a brine wash (15 mL).
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation
This protocol highlights the operational simplicity of the Chan-Lam coupling, which can often be performed without stringent exclusion of air.[9][11]
Reaction Scheme:
(Self-generated image, not from search)
Materials & Reagents:
Reagent/Material
Purpose
Typical Amount (1 mmol scale)
4-Formylimidazole
Substrate
1.2 mmol, 115.3 mg
Aryl Boronic Acid
Arylating Agent
1.0 mmol
Copper(II) Acetate (Cu(OAc)₂)
Catalyst
0.1 mmol (10 mol%)
Pyridine or Triethylamine
Base/Ligand
2.0 mmol
Dichloromethane (DCM) or Methanol
Solvent
5 mL
Round-bottom Flask, Stir Bar
Glassware
---
Air (as oxidant)
Oxidant
---
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask open to the air, add Cu(OAc)₂ (0.1 mmol), the aryl boronic acid (1.0 mmol), and 4-formylimidazole (1.2 mmol).
Solvent and Base Addition: Add the solvent (5 mL) and the base (e.g., pyridine, 2.0 mmol).
Reaction: Stir the mixture vigorously at room temperature. Gentle heating (40-60°C) may be required for less reactive substrates.
Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 3 days.[9]
Workup: Once complete, filter the reaction mixture through a pad of Celite® and rinse with the reaction solvent.
Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst (Pd or Cu).
Buchwald-Hartwig: Ensure proper pre-activation.[4] Use fresh Pd₂(dba)₃. Ullmann/Chan-Lam: Use high-purity copper salts. Ensure inert atmosphere for Ullmann.
Impure reagents or wet solvent.
Use freshly purified reagents and anhydrous solvents.
Insufficient base strength or amount.
Ensure at least 2 equivalents of a suitable base (e.g., NaOtBu for Buchwald, Cs₂CO₃ for Ullmann).[6][13]
Regioisomers Observed
Reaction conditions favor N3 arylation.
While unlikely, if observed, try a bulkier ligand or lower reaction temperature to enhance steric differentiation.
Product co-elutes with starting materials or byproducts.
Optimize chromatography conditions (gradient elution, different solvent system). Recrystallization may be an alternative.[17][18]
Conclusion
The N-arylation of 4-formylimidazole is readily achievable through several robust and well-established catalytic methods. The Buchwald-Hartwig amination offers unparalleled scope but requires careful execution, particularly regarding catalyst pre-activation. The Ullmann condensation provides a cost-effective alternative, with modern protocols enabling milder conditions. Finally, the Chan-Lam coupling stands out for its operational simplicity and excellent functional group tolerance. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can confidently select and execute the optimal procedure to synthesize N-aryl-4-formylimidazoles for their specific applications in drug discovery and materials science.
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. [Link]
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC. [Link]
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Application Notes and Protocols for the Oxidation of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole
For Researchers, Scientists, and Drug Development Professionals Abstract The selective oxidation of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole to its corresponding aldehyde, 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyd...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole to its corresponding aldehyde, 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides a comprehensive guide to selecting the appropriate oxidizing reagents and detailed protocols for this conversion. We will delve into the mechanistic considerations behind reagent selection, offering a comparative analysis of common and effective methods, including manganese dioxide (MnO₂), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Each protocol is designed to be a self-validating system, complete with reaction monitoring, work-up, and purification procedures. Safety precautions for handling all reagents are also detailed to ensure safe laboratory practices.
Introduction: The Importance of Selective Oxidation
The hydroxymethyl group on the imidazole ring of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole is a primary alcohol. Its oxidation to an aldehyde must be conducted with care to prevent over-oxidation to the corresponding carboxylic acid, which can occur with strong, non-selective oxidizing agents like potassium permanganate.[1] The resulting aldehyde is a versatile intermediate, amenable to a wide range of subsequent chemical modifications, making the choice of a mild and selective oxidizing agent paramount. The benzylic-like nature of the hydroxymethyl group, being adjacent to the imidazole ring, influences the reactivity and the choice of suitable reagents.[2]
Comparative Analysis of Recommended Oxidizing Agents
The selection of an oxidizing agent is dictated by factors such as substrate compatibility, desired selectivity, reaction scale, and practical considerations like reagent availability, cost, and toxicity. Below is a comparative analysis of three highly effective methods for the oxidation of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole.
Reagent/Method
Selectivity & Advantages
Disadvantages & Considerations
Manganese Dioxide (MnO₂) (Activated)
Excellent for benzylic and allylic alcohols.[2] Heterogeneous reaction simplifies work-up (filtration). Generally mild conditions (room temperature).
Reactivity is highly dependent on the method of MnO₂ activation.[1] Stoichiometric amounts (often a large excess) are required. Reaction times can be long.[1]
Swern Oxidation
High yields and excellent selectivity for a wide range of primary alcohols.[3] Avoids the use of heavy metals.[4] Reaction is typically fast.
Requires cryogenic temperatures (-78 °C). Generates malodorous dimethyl sulfide as a byproduct.[4] The reaction is highly exothermic and requires careful temperature control.
Dess-Martin Periodinane (DMP)
Very mild and highly selective, operating at room temperature under neutral pH.[5][6] High functional group tolerance.[5] Work-up is relatively straightforward.
DMP is shock-sensitive and potentially explosive, requiring careful handling.[5] It is a high molecular weight reagent, leading to poor atom economy.[5]
TEMPO-Catalyzed Oxidation
Catalytic use of TEMPO with a stoichiometric co-oxidant makes it a "greener" alternative.[7] Highly selective for primary alcohols.[8] Mild reaction conditions.
Requires a co-oxidant (e.g., bleach, diacetoxyiodobenzene), which can have its own reactivity and safety issues. Optimization of catalyst and co-oxidant loading may be necessary.[9]
Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
**3.1. Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂) **
This method is particularly well-suited for the target molecule due to the benzylic-like nature of the hydroxymethyl group.[2] The reaction proceeds via a radical mechanism on the surface of the solid MnO₂.[1][2]
Workflow for MnO₂ Oxidation:
Caption: Experimental workflow for MnO₂ oxidation.
Materials:
1-(4-ethoxyphenyl)-4-hydroxymethylimidazole
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Celite®
Magnesium sulfate or Sodium sulfate, anhydrous
Silica gel for column chromatography
Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
To a solution of 1-(4-ethoxyphenyl)-4-hydroxymethylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).[1]
Stir the resulting suspension vigorously at room temperature.
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more nonpolar aldehyde product.
Upon completion (typically 1-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese salts.[1]
Wash the filter cake thoroughly with several portions of DCM.
Combine the filtrate and washes, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the solvent in vacuo.
Purify the crude product by silica gel column chromatography to afford 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) to effect the oxidation.[3][12] This method is known for its high yields and compatibility with a wide range of functional groups.[4]
Improving yield of N-arylation on imidazole-4-carbaldehyde
To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Optimization of N-Arylation for Imidazole-4-carbaldehyde Overview: The "Deactivated Nucleophile" Challenge You are encoun...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Catalysis Division
Subject: Technical Guide: Optimization of N-Arylation for Imidazole-4-carbaldehyde
Overview: The "Deactivated Nucleophile" Challenge
You are encountering low yields with imidazole-4-carbaldehyde because this specific substrate presents a "perfect storm" of chemical resistance:
Electronic Deactivation: The aldehyde (-CHO) at the C4 position is a strong electron-withdrawing group (EWG). This pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity.[1]
Catalyst Poisoning: The carbonyl oxygen and the pyridine-like nitrogen (N3) can form stable chelate rings with metal catalysts (Cu or Pd), effectively removing the catalyst from the active cycle.
Base Instability: The aldehyde is susceptible to Cannizzaro disproportionation or aldol-type condensations under the strong basic conditions typically required for N-arylation.
This guide provides a troubleshooting matrix and three validated protocols (Copper, Palladium, and Protection-based) to overcome these barriers.
Part 1: Diagnostic Matrix (Troubleshooting)
Before changing your entire workflow, match your observation to these known failure modes.
Symptom
Root Cause
Immediate Corrective Action
Reaction turns black/precipitates immediately.
Catalyst Death (Reduction). The aldehyde is reducing the metal precursor before the catalytic cycle begins, or the ligand is detaching.
Switch Ligands. Use bidentate ligands (e.g., 1,10-phenanthroline or DMEDA) that bind tighter than the substrate.[1] Increase ligand:metal ratio to 2:1.
Starting material consumed, but no product (Complex mixture).
Aldehyde Side Reactions. The base is attacking the aldehyde (Cannizzaro) or causing polymerization.
Switch Base. Move from strong alkoxides () to weak inorganic bases ( or ).
No reaction (SM recovery > 90%).
Nucleophile Deactivation. The N-H bond is too strong, or the N-Metal bond is too weak to undergo reductive elimination.
Switch Metal/Protocol. If using Copper, switch to Palladium (Buchwald) with electron-rich ligands (e.g., ) to facilitate oxidative addition.[1]
Regioisomer mixture (N1 vs. N3).
Tautomeric Equilibrium. The steric bulk of the catalyst is insufficient to distinguish between the N1 (remote) and N3 (adjacent to CHO) positions.
Increase Steric Bulk. Use bulky ligands (e.g., or substituted phenanthrolines) to favor the less hindered N1-arylation.
Part 2: Decision Logic (Method Selection)
Do not default to the Ullmann reaction just because it is cheap. Use this logic flow to select the correct protocol for your specific aryl partner.
Caption: Decision tree for selecting N-arylation methodology based on substrate availability and sensitivity.
Part 3: Validated Protocols
Protocol A: Chan-Lam Coupling (The "Gentle" Approach)
Best for: Small scale, highly sensitive substrates, avoiding strong bases.[1]
Mechanism: Oxidative coupling using Cu(II) in air. The mild conditions preserve the aldehyde.
Reference: Lam, P. Y. S. et al. (1998); Antilla, J. C. & Buchwald, S. L. (2001).[1] [1, 2]
Reagents:
Imidazole-4-carbaldehyde (1.0 equiv)
Aryl Boronic Acid (2.0 equiv) — Excess is crucial.
(1.0 equiv) — Stoichiometric Cu often works better than catalytic for difficult substrates.
Pyridine (2.0 equiv) — Ligand and base.
Solvent: DCM or Methanol (anhydrous not strictly required but preferred).
Add 4Å Molecular Sieves (powdered) to scavenge water.
Procedure:
Combine imidazole, boronic acid,
, and sieves in a flask.
Add solvent and pyridine.
Crucial Step: Attach a balloon of
(or dry air) and stir vigorously at Room Temperature (25°C) for 24–48 hours.
Why this works: The oxidative conditions bypass the need for harsh deprotonation.
Protocol B: Pd-Catalyzed Buchwald-Hartwig (The "Power" Approach)
Best for: Unactivated aryl chlorides/bromides, high value intermediates.
Mechanism: Uses bulky phosphine ligands to facilitate reductive elimination from the crowded metal center.
Reference: Altman, R. A. et al. (2007); Anderson, K. W. et al. (2006).[1] [3, 4]
Reagents:
Imidazole-4-carbaldehyde (1.0 equiv)
Aryl Halide (1.2 equiv)
Catalyst:
(2–5 mol%) or + .
Note:
is superior for N-arylation of imidazoles due to its bulk, which prevents bis-coordination of the imidazole.
Base:
(2.0 equiv) — Milder than NaOtBu.
Solvent:
-Amyl alcohol or Dioxane (degassed).
Procedure:
Charge an oven-dried vial with imidazole, aryl halide, base, and Pre-catalyst.[1]
Evacuate and backfill with Argon (3x). Strict anaerobic conditions are required.
Note: The acetal is stable to base and does not coordinate copper as strongly as the aldehyde.
Step 3: Deprotection
Treat with 1M HCl/THF at RT for 1 hour.
Part 4: FAQ - Technical Support
Q: Can I use CuI/Phenanthroline (Standard Ullmann)?A: Yes, but you must modify it. The aldehyde oxygen competes with phenanthroline for Copper.
Fix: Use trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or 4,7-dimethoxy-1,10-phenanthroline as the ligand.[1] These bind Cu tighter than the substrate. Use a mild base like
in DMSO at 80°C. Do not exceed 100°C to prevent aldehyde decomposition [5].
Q: My product is a mixture of regioisomers. How do I separate them?A: The N1-aryl product (1-aryl-1H-imidazole-4-carbaldehyde) is typically less polar than the N3-aryl isomer.
Fix: Use Flash Chromatography with a gradient of DCM:MeOH (99:1 to 95:5). The N1 isomer usually elutes first.
Q: Why is my yield stuck at 30%?A: Check for water. The Chan-Lam and Buchwald reactions are sensitive to moisture (which hydrolyzes the boronic acid or kills the Pd catalyst).
Fix: Flame-dry your glassware and use fresh molecular sieves. Ensure your base (
) is anhydrous (grind and dry in an oven).
References
Lam, P. Y. S., et al. (1998).[1] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link
Antilla, J. C., & Buchwald, S. L. (2001).[1] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters. Link
Altman, R. A., et al. (2007).[1] "Pd-Catalyzed N-Arylation of Imidazoles and Modified Imidazoles." Journal of Organic Chemistry. Link
Anderson, K. W., et al. (2006).[1] "The Selective Reaction of Aryl Halides with Ammonia and Amine Equivalents." Angewandte Chemie International Edition. Link
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999).[1] "An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles." Tetrahedron Letters. Link
Troubleshooting low yields in Chan-Lam coupling of imidazoles
Welcome to the technical support center for the Chan-Lam coupling of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Chan-Lam coupling of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to resolve issues of low yield and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the Chan-Lam coupling of imidazoles.
Q1: My Chan-Lam coupling of an imidazole is giving a very low yield. What is the most common culprit?
A: While several factors can contribute to low yields, the most frequent issues are related to the choice of catalyst system (copper source and ligand), the base, and the solvent. Imidazoles can be challenging substrates due to their potential to act as strong ligands, which can inhibit the catalyst. Therefore, careful optimization of these three components is critical.
Q2: Is a ligand always necessary for the Chan-Lam coupling of imidazoles?
A: Not always, but it is highly recommended. While some simple Chan-Lam couplings can proceed with a copper salt alone, the use of a ligand is often crucial for achieving good to excellent yields with imidazole substrates. Ligands can stabilize the copper catalyst, prevent catalyst deactivation, and promote the desired reductive elimination step.[1]
Q3: Can I run the Chan-Lam coupling open to the air?
A: Yes, one of the significant advantages of the Chan-Lam coupling is its tolerance to air.[2][3] In many cases, oxygen from the air can even be beneficial, acting as the terminal oxidant to regenerate the active copper catalyst.[4]
Q4: My arylboronic acid is not very pure. Could this be affecting my reaction?
A: Absolutely. The purity of the arylboronic acid is crucial. A common issue is the presence of boroxines, which are dehydration products of boronic acids. Boroxines are often less reactive in Chan-Lam couplings and can lead to inconsistent and low yields.[5] It is advisable to use freshly purchased or purified arylboronic acids.
Q5: What are the most common side reactions in a Chan-Lam coupling?
A: The most prevalent side reactions are the homocoupling of the arylboronic acid to form a biaryl compound and the reaction of the arylboronic acid with the solvent (e.g., O-arylation of methanol). These side reactions consume the starting material and reduce the yield of the desired N-arylated imidazole.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the Chan-Lam coupling of imidazoles, organized by experimental parameters.
Issue 1: Catalyst System Inefficiency
The choice of the copper source and ligand is paramount for a successful Chan-Lam coupling with imidazoles.
Potential Cause: The copper salt and/or ligand are not suitable for your specific imidazole and arylboronic acid pairing.
Troubleshooting Steps:
Vary the Copper Source: The counter-ion of the copper salt can play a role in the catalytic activity.[1] If you are using Cu(OAc)₂, consider trying other common copper sources.
Copper Source
Common Applications & Notes
Cu(OAc)₂
The most common and often effective copper source for Chan-Lam couplings.[4]
Cu(OTf)₂
Can be more active than Cu(OAc)₂ in some cases, particularly for less reactive substrates.[1]
CuI or CuCl
Copper(I) salts are also effective and are often used in combination with ligands.[6][7]
[Cu(OH)·TMEDA]₂Cl₂
A well-defined copper complex that has shown good catalytic activity for the N-arylation of imidazoles.[8]
Screen Different Ligands: Imidazoles can be challenging substrates, and the right ligand can significantly improve yields. Bidentate N-ligands are often a good starting point.
Ligand Class
Examples
Rationale & Considerations
Phenanthroline-based
1,10-Phenanthroline, 4,5-diazafluoren-9-one
These ligands have been shown to be effective in promoting the coupling of poorly-activated imidazoles.[1]
Bipyridine-based
2,2'-Bipyridine
A classic and often effective ligand for copper-catalyzed cross-coupling reactions.[9]
N-Heterocyclic Carbenes (NHCs)
NHC-copper complexes can exhibit high catalytic activity and stability, leading to improved yields.[10]
Pyridine-based
Pyridine, 4-DMAP
Can serve as both a ligand and a base. Pyridine has been used successfully in Chan-Lam couplings.[2] A square pyramidal [Cu(DMAP)₄I]I complex has been reported as a highly active catalyst.[11]
Optimize the Copper-to-Ligand Ratio: The stoichiometry between the copper salt and the ligand can be critical. A 1:1 or 1:2 ratio is a common starting point, but optimization may be necessary. In some cases, an excess of ligand can be detrimental to the reaction.[1]
Issue 2: Inappropriate Base Selection
The role of the base in the Chan-Lam coupling is multifaceted and can be substrate-dependent. It can facilitate the deprotonation of the imidazole, participate in the transmetalation step, or form active copper-hydroxide species.
Potential Cause: The chosen base is either too strong, too weak, or incompatible with the reaction conditions.
Troubleshooting Steps:
Screen a Range of Bases: If your current base is not providing good results, it is advisable to screen a variety of both inorganic and organic bases.
Base Type
Examples
Considerations
Inorganic Bases
K₂CO₃, Cs₂CO₃, KOH, Na₂CO₃
These are commonly used and often effective. K₂CO₃ is a good starting point.[1][12] In some systems, inorganic bases may lead to slower reaction rates compared to organic bases due to heterogeneity.[6]
Organic Bases
Et₃N, DIPEA, Pyridine
Can act as both a base and a ligand. Triethylamine has been shown to be effective in certain systems.[6]
Consider a Base-Free System: Interestingly, many successful Chan-Lam couplings of imidazoles have been reported under base-free conditions.[13][14] If you are using a base and experiencing low yields, try running the reaction without it. The imidazole itself can sometimes act as a sufficient base.
Issue 3: Suboptimal Solvent Choice
The solvent plays a crucial role in the Chan-Lam coupling, influencing the solubility of reactants and the stability of intermediates.
Potential Cause: The solvent is not suitable for the reaction, leading to poor solubility, side reactions, or catalyst deactivation.
Troubleshooting Steps:
Select an Appropriate Solvent: Methanol is frequently reported as an effective solvent for the Chan-Lam coupling of imidazoles.[1][6] However, if methanol is not working, other solvents can be explored.
Solvent
Effectiveness & Notes
Methanol
Often the solvent of choice, leading to good yields.[1]
Has been used successfully, particularly with specific catalyst systems like [Cu(OH)·TMEDA]₂Cl₂.[8]
DMF, DMSO, Acetonitrile
These solvents have been reported to give poor or no product in some instances.[1] However, in other cases, DMSO has been used with moderate success at elevated temperatures.[16]
Water
While often avoided, some protocols have been successfully developed for Chan-Lam couplings in water, which can be advantageous for green chemistry.[7]
Ensure Anhydrous Conditions (If Necessary): While the Chan-Lam coupling is generally tolerant to some moisture, for O-arylation reactions, anhydrous conditions are often necessary to prevent the O-arylation of water.[7] For N-arylation of imidazoles, the need for strictly anhydrous conditions is less common, but if you suspect water is interfering, using dry solvents and adding molecular sieves could be beneficial. However, be aware that excess molecular sieves can sometimes inhibit the reaction.[7]
Issue 4: Unfavorable Reaction Kinetics
Potential Cause: The reaction temperature is too low, or the reaction time is insufficient.
Troubleshooting Steps:
Optimize the Reaction Temperature: Many Chan-Lam couplings proceed at room temperature.[2] However, for less reactive substrates, heating may be necessary. A good starting point is to screen temperatures from room temperature up to the boiling point of the solvent. For instance, reactions in methanol are often run at reflux.[7][16]
Extend the Reaction Time: If you are seeing some product formation but the conversion is low, simply extending the reaction time may be sufficient to improve the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 5: Substrate-Related Problems
Potential Cause: The electronic or steric properties of your imidazole or arylboronic acid are hindering the reaction.
Troubleshooting Steps:
Evaluate Electronic Effects:
Arylboronic Acid: Electron-donating groups on the arylboronic acid are often favorable and can lead to higher yields.[1] Conversely, electron-deficient arylboronic acids may require more forcing conditions or specialized catalyst systems.[13]
Imidazole: Electron-withdrawing groups on the imidazole ring can deactivate it towards the coupling reaction.[1]
Consider Steric Hindrance: Significant steric hindrance on either coupling partner can impede the reaction. If you suspect steric hindrance is an issue, you may need to use a more active catalyst system, higher temperatures, or longer reaction times.
Visualizing the Chan-Lam Catalytic Cycle and Troubleshooting
The Chan-Lam Catalytic Cycle
The exact mechanism of the Chan-Lam coupling is still a subject of research, but a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II) catalytic cycle.
Caption: A simplified representation of a plausible Chan-Lam catalytic cycle.
Troubleshooting Workflow
When faced with a low-yielding Chan-Lam reaction, a systematic approach to optimization is key. The following workflow can guide your experimental design.
Caption: A logical workflow for troubleshooting low yields in Chan-Lam couplings.
Experimental Protocols
General Protocol for a Trial Chan-Lam Coupling of an Imidazole
This protocol serves as a good starting point for optimization.
To an oven-dried reaction vial equipped with a magnetic stir bar, add the imidazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Cu(OAc)₂ (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
Add methanol (5 mL) and K₂CO₃ (2.0 mmol, 2.0 equiv).
Seal the vial and stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 50 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol for Checking Arylboronic Acid Quality
Dissolve a small sample of your arylboronic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquire a ¹H NMR spectrum.
The presence of broad signals or complex multiplets in the aromatic region, in addition to the expected signals, may indicate the presence of boroxines.
If significant impurities are detected, consider purifying the arylboronic acid by recrystallization or purchasing a fresh batch.
References
Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]
Philip, R. M., Devi, P. S., & Anilkumar, G. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 15, 38933-38937. [Link]
Su, M., et al. (2022). Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids. PMC. [Link]
Török, B., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
Jia, Y., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]
Stahl, S. S., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]
Anilkumar, G., et al. (2024). Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]
Jia, Y., et al. (2021). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry. [Link]
Ali, M. A., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances. [Link]
Collman, J. P., & Zhong, M. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the Chan-Lam coupling a. [Link]
Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
Farahat, A., & Boykin, D. (2015). Effects of solvent, temperature, and reaction time. ResearchGate. [Link]
Jia, Y., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]
Watson, A. J. B., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. [Link]
Doyle, A. G., et al. (2025). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides. The Doyle Group. [Link]
Reddit. (2025). I desperately need help and I'm out of answers. : r/OrganicChemistry. [Link]
Technical Support: Solubilization & Stability of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Executive Summary 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is a critical intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs).[1] While theoretically soluble in di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is a critical intermediate, often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs).[1] While theoretically soluble in dipolar aprotic solvents like DMSO (Dimethyl sulfoxide), users frequently report issues such as incomplete dissolution , delayed precipitation , or discoloration .[1][2]
This guide addresses the physicochemical paradox of this compound: it possesses a polar "head" (imidazole/aldehyde) and a lipophilic "tail" (ethoxyphenyl), making it sensitive to the water content in DMSO and crystal lattice energy .[1][2]
Diagnostic Flowchart
Use this decision tree to identify the root cause of your solubility issue.
Figure 1: Diagnostic logic for identifying solubility and stability failure modes.[1]
Technical Analysis & Troubleshooting
Issue 1: The "Gummy" Solid (Incomplete Dissolution)
Symptoms: The powder clumps together or sits at the bottom of the vial despite vigorous shaking.[1]
Root Cause: High Crystal Lattice Energy.
This molecule contains a planar imidazole ring and a phenyl ring. These flat systems facilitate strong
stacking interactions in the solid state. The energy required to break the crystal lattice is high.
Solution:
Sonication: Use an ultrasonic bath (35–40 kHz) for 10–15 minutes. This provides the mechanical energy to disrupt crystal aggregates.
Thermal Assist: Gently heat the DMSO to 40–50°C .
Warning: Do not exceed 60°C. Aromatic aldehydes are prone to oxidation or polymerization at high temperatures in the presence of trace base or oxygen.
Issue 2: The "Phantom" Precipitate (Delayed Precipitation)
Symptoms: The solution appears clear initially but becomes cloudy or deposits crystals after 1–2 hours.[1]
Root Cause: The Antisolution Effect of Water.
DMSO is highly hygroscopic (absorbs moisture from air).[1] The 4-ethoxyphenyl moiety is hydrophobic.[3] As the DMSO absorbs atmospheric water, the solvent polarity shifts, making it an "antisolvent" for the lipophilic tail of the molecule.[1][2]
Solution:
If the solution must be stored, keep it in a desiccator or under an inert atmosphere (Nitrogen/Argon).[1][2]
Issue 3: Discoloration (Yellowing/Browning)
Symptoms: The solution turns from colorless/pale yellow to dark orange or brown.[1]
Root Cause: Aldehyde Oxidation.
In the presence of oxygen, the C4-aldehyde group can oxidize to the corresponding carboxylic acid (1-(4-ethoxyphenyl)-1H-imidazole-4-carboxylic acid).[1] This reaction is accelerated by light and trace metal impurities in lower-grade DMSO.
Solution:
Store stock solutions in amber vials .
Purge the headspace with Argon.
Use "Reagent Grade" or "Spectrophotometric Grade" DMSO to minimize trace metals.
Standardized Dissolution Protocol
Objective: Prepare a stable 50 mM stock solution.
Parameter
Specification
Solvent
DMSO (Anhydrous, ≥99.9%)
Target Conc.
50 mM (~10.8 mg/mL)
Max Solubility
~100 mM (varies by temp)
Storage
-20°C (desiccated)
Step-by-Step Procedure:
Weighing: Weigh the required amount of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde into a glass vial. Avoid plastic microfuge tubes for long-term storage as DMSO leaches plasticizers.
Solvent Addition: Add 50% of the calculated volume of Anhydrous DMSO.
Disruption: Vortex for 30 seconds. If clumps persist, sonicate at room temperature for 5 minutes.
Completion: Add the remaining DMSO to reach the final volume.
Visual Check: Hold the vial against a light source. The solution should be clear. If "schlieren" lines (swirls) are visible, mixing is incomplete—vortex again.[1][2]
Storage: Aliquot immediately to minimize freeze-thaw cycles. Store at -20°C.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DMSO?A: Yes. N,N-Dimethylformamide (DMF) is a suitable alternative and often shows slightly higher solubility for this compound due to lower viscosity.[1][2] However, DMF is more toxic; ensure proper ventilation.[1][2]
Q: My compound turned into a "gel" in DMSO. Why?A: This indicates a concentration that is too high (>150 mM), leading to supramolecular gelation via hydrogen bonding and
-stacking.[1] Dilute the sample to <50 mM and heat gently to break the gel network.
Q: Is the aldehyde group stable in biological buffers (pH 7.4)?A: Generally, yes, for the duration of an assay (24h). However, aldehydes are reactive electrophiles.[1][2] In protein-rich media (e.g., cell culture with FBS), the aldehyde may form Schiff bases with lysine residues on proteins.[1][2] For precise IC50 measurements, prepare the dilution immediately before use.[1][2]
References
Compound Properties & Synthesis
Context: Synthesis of Febuxostat intermediates involving imidazole-4-carbaldehydes.
Source: ChemicalBook & PubChem Compound Summary for 1H-Imidazole-4-carbaldehyde deriv
Separation of N1 and N3 isomers of substituted imidazole aldehydes
Executive Summary The alkylation of 4(5)-imidazolecarboxaldehyde is a notorious bottleneck in medicinal chemistry. Due to annular tautomerism, direct alkylation invariably yields a mixture of 1,4-disubstituted (often cal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The alkylation of 4(5)-imidazolecarboxaldehyde is a notorious bottleneck in medicinal chemistry. Due to annular tautomerism, direct alkylation invariably yields a mixture of 1,4-disubstituted (often called N1) and 1,5-disubstituted (often called N3) regioisomers.
This guide provides a definitive technical workflow for the Identification , Separation , and Synthetic Control of these isomers.
Module 1: The Core Problem (Tautomerism)
Before attempting separation, you must understand the species present. The starting material exists in rapid equilibrium between two tautomers.
Tautomer A: Hydrogen on N1, Formyl group at C4.
Tautomer B: Hydrogen on N3, Formyl group at C5.
When you introduce an alkylating agent (R-X), the reaction can occur at either nitrogen, locking the ring into one of two stable regioisomers.
Visualizing the Pathway
The following diagram illustrates the divergence point that creates your separation problem.
Figure 1: Divergent synthesis pathway showing the origin of 1,4- and 1,5-regioisomers.
Module 2: Identification (The "Eyes")
Crucial Warning: Do not rely solely on 1H NMR splitting patterns or elution order to assign structure. These are presumptive, not definitive. NOE (Nuclear Overhauser Effect) is the only self-validating method.
The NOE Decision Tree
To distinguish the isomers, you must check the spatial proximity of the new N-Alkyl group to the Ring Protons .
1,4-Isomer: The N-Alkyl group is adjacent to H-5 (the ring proton). You will see a strong NOE signal.
1,5-Isomer: The N-Alkyl group is adjacent to the Carbonyl (CHO) group. It is distant from the remaining ring proton (H-2). You will see NO interaction with a ring C-H proton (other than the singlet at H-2).
Figure 2: NMR assignment logic. H-5 is the diagnostic proton for the 1,4-isomer.
Module 3: Separation Protocols (The "Hands")
Chromatographic Separation (Flash & HPLC)
The two isomers have distinct dipole moments.
1,5-Isomer: The dipoles of the lone pair and the carbonyl group often align, creating a more polar molecule.
1,4-Isomer: The dipoles are more opposed, creating a less polar molecule.
Protocol A: Flash Chromatography (Silica Gel)
Stationary Phase: Standard Silica Gel (40-63 µm).
Mobile Phase: DCM:MeOH (98:2 to 95:5) or EtOAc:Hexane (Variable).[1][2]
Elution Order:
Top Spot (High Rf): 1,4-Isomer (Major).
Bottom Spot (Low Rf): 1,5-Isomer (Minor).
Troubleshooting: If spots streak, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Protocol B: Reverse Phase HPLC (C18)
Stationary Phase: C18 (ODS).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Elution Order:
Early Eluter: 1,5-Isomer (More Polar).
Late Eluter: 1,4-Isomer (Less Polar).
Parameter
1,4-Isomer (Target)
1,5-Isomer (Impurity)
Polarity
Lower
Higher
TLC (Silica)
Higher Rf (Top)
Lower Rf (Bottom)
HPLC (C18)
Longer Retention
Shorter Retention
Thermodynamics
More Stable
Less Stable (Steric Clash)
Crystallization (The Scalable Fix)
For scales >5g, chromatography becomes expensive. Recrystallization is preferred.[3]
Technique: The 1,5-isomer is often less soluble in non-polar solvents due to its high polarity.
Dissolve mixture in hot EtOAc (minimum volume).
Add Hexane dropwise until cloudiness persists.[4][5]
Cool slowly. The 1,5-isomer may precipitate first as an oil or solid due to high polarity/dipole interactions, or the 1,4-isomer may crystallize if it is the major product and highly symmetric.
Note: You must empirically determine which isomer crystallizes for your specific R-group.
Module 4: Synthetic Optimization (Prevention)
Why separate when you can control the reaction?
Strategy 1: The "Trityl Switch" (Regioselective Synthesis)
To synthesize the 1,5-isomer exclusively (which is usually the minor product), use steric blocking.
Protect: React imidazole-4-aldehyde with Trityl Chloride (Trt-Cl). The bulky Trityl group will selectively protect the less hindered Nitrogen (N1), placing the aldehyde at C4.
Alkylate: Treat with R-X. The Trityl group blocks N1. Alkylation must occur at N3.
Deprotect: Remove Trityl with dilute acid.
Result: The alkyl group is now at N1 (formerly N3), and the aldehyde is at C5.
Strategy 2: Base Selection
K2CO3 / DMF: Favors thermodynamic control (approx 3:1 to 10:1 ratio of 1,4:1,5).
NaH / THF: Favors kinetic control, but often yields similar ratios due to the rapid anion equilibration.
Frequently Asked Questions (FAQ)
Q1: My spots are co-eluting on TLC. How do I separate them?A: Standard silica is acidic. Imidazoles are basic.[2] They "drag" on the column.
Fix 1: Pre-wash your silica column with 1% Triethylamine in Hexane.
Fix 2: Switch solvents. If MeOH/DCM fails, try Acetone/Hexane . Acetone has different selectivity for dipoles.
Q2: I need the 1,5-isomer, but I only got 10% yield. How do I get more?A: Direct alkylation rarely favors the 1,5-isomer. You are fighting thermodynamics. You must use the Trityl Switch method described in Module 4 or use a directing group strategy (e.g., transient protection of the aldehyde with a bulky hemiaminal).
Q3: Can I distinguish them by color?A: Yes, using Pauly’s Reagent (diazotized sulfanilic acid).
Imidazoles with an unsubstituted position ortho to the NH (or N-alkyl) couple to form bright red/orange azo dyes.
While both isomers react, the 1,5-isomer (sterically crowded) often reacts slower or produces a slightly different shade (orange vs red) compared to the open 1,4-isomer. This is qualitative; use NMR for confirmation.
References
Regioselective Alkylation of Imidazoles: Grimmett, M. R. "Alkylation of 4(5)-substituted imidazoles." Journal of Heterocyclic Chemistry, 1994.
NMR Identification (NOE): Bell, A. S., et al. "NMR distinction between 1,4- and 1,5-substituted imidazoles." Journal of Medicinal Chemistry, 2012.
Dipole Moments & Elution: "Dipole moment influence on chromatographic retention of imidazole isomers." Journal of Chromatography A, 2019.
Synthetic Control Strategies: "Regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Organic Letters, 2002.
A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel synthesized compounds is paramount. Among...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel synthesized compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research.
This guide will navigate through a detailed spectral analysis of the target molecule, drawing comparisons with structurally related analogues: 4-(1H-imidazol-1-yl)benzaldehyde and 4-ethoxybenzaldehyde. Through this comparative approach, we will dissect the influence of key functional groups on the ¹H NMR spectrum, providing a deeper understanding of structure-spectrum correlations.
Deciphering the ¹H NMR Spectrum: 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This prediction is based on established principles of NMR spectroscopy and data from similar structures.
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~9.8
Singlet (s)
1H
Aldehyde (-CHO)
~7.9
Singlet (s)
1H
Imidazole (H-2)
~7.7
Singlet (s)
1H
Imidazole (H-5)
~7.4
Doublet (d)
2H
Ethoxyphenyl (ortho to imidazole)
~7.0
Doublet (d)
2H
Ethoxyphenyl (meta to imidazole)
~4.1
Quartet (q)
2H
Methylene (-OCH₂-)
~1.4
Triplet (t)
3H
Methyl (-CH₃)
The aldehyde proton is expected to appear as a singlet far downfield around 9.8 ppm, a characteristic chemical shift for such protons. The two protons on the imidazole ring are predicted to be distinct singlets at approximately 7.9 and 7.7 ppm. The ethoxyphenyl group should present as a typical para-substituted pattern: two doublets in the aromatic region and an ethyl group signature (a quartet and a triplet) in the aliphatic region.
Comparative Spectral Analysis: Unveiling Functional Group Effects
To appreciate the nuances of the ¹H NMR spectrum of our target compound, a comparison with simpler, structurally related molecules is invaluable.
Alternative 1: 4-(1H-imidazol-1-yl)benzaldehyde
This analogue lacks the ethoxy group, allowing for a direct assessment of its contribution to the spectrum. The experimental ¹H NMR data for a closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, is presented below.[1]
Table 2: Experimental ¹H NMR Spectral Data for 4-(1H-imidazol-1-yl)benzaldehyde
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
10.05
Singlet (s)
1H
Aldehyde (-CHO)
8.03
Doublet (d)
2H
Phenyl (ortho to aldehyde)
7.99
Singlet (s)
1H
Imidazole (H-2)
7.60
Doublet (d)
2H
Phenyl (meta to aldehyde)
7.39
Multiplet (m)
1H
Imidazole (H-5)
7.26
Multiplet (m)
1H
Imidazole (H-4)
Source: Hussain, T., et al. (2023). IUCrData, 8(8).
Comparing the data in Tables 1 and 2, the most significant difference is the absence of the ethoxy group signals (the quartet at ~4.1 ppm and the triplet at ~1.4 ppm) in the spectrum of 4-(1H-imidazol-1-yl)benzaldehyde. Furthermore, the aromatic protons of the phenyl ring in this analogue are shifted further downfield compared to the ethoxyphenyl protons in our target molecule. This is due to the electron-donating nature of the ethoxy group, which increases electron density on the aromatic ring, causing a shielding effect and an upfield shift of the proton signals.
Alternative 2: 4-Ethoxybenzaldehyde
This compound allows for the evaluation of the imidazole ring's influence on the spectrum. The experimental ¹H NMR data for 4-ethoxybenzaldehyde is as follows.
Table 3: Experimental ¹H NMR Spectral Data for 4-Ethoxybenzaldehyde
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
9.88
Singlet (s)
1H
Aldehyde (-CHO)
7.85
Doublet (d)
2H
Phenyl (ortho to aldehyde)
6.98
Doublet (d)
2H
Phenyl (meta to aldehyde)
4.14
Quartet (q)
2H
Methylene (-OCH₂-)
1.46
Triplet (t)
3H
Methyl (-CH₃)
Source: BenchChem (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
The key distinction between the spectra of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde and 4-ethoxybenzaldehyde is the presence of the imidazole proton signals in the former. The aromatic region of 4-ethoxybenzaldehyde shows a clean para-substituted pattern, while the introduction of the imidazole ring in our target compound adds complexity and provides unique signals for the imidazole protons.
Figure 1: Structural relationships between the target compound and its analogues.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable and reproducible ¹H NMR data for compounds such as 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde, the following experimental protocol is recommended:
Sample Preparation:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition Parameters:
Number of Scans (NS): Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.
Pulse Width: Calibrate the 90° pulse width for the specific probe and sample.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
Integrate the signals to determine the relative number of protons.
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde provides a wealth of structural information that can be confidently assigned through a systematic analysis of chemical shifts, multiplicities, and coupling constants. By comparing its predicted spectrum with the experimental spectra of 4-(1H-imidazol-1-yl)benzaldehyde and 4-ethoxybenzaldehyde, the distinct contributions of the ethoxy and imidazole functionalities are clearly delineated. This comparative approach not only aids in the accurate structural elucidation of the target molecule but also reinforces the fundamental principles of NMR spectroscopy for researchers in the field of drug development.
References
Hussain, T., Siddiqui, H. L., & Zia-ur-Rehman, M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(8). Available at: [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Technical Guide: FTIR Characterization of Aldehyde Moieties in N-Aryl Imidazole Scaffolds
This guide provides an in-depth technical comparison of FTIR spectroscopy against alternative analytical methods for characterizing the aldehyde functionality within N-aryl imidazole scaffolds. It is designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of FTIR spectroscopy against alternative analytical methods for characterizing the aldehyde functionality within N-aryl imidazole scaffolds. It is designed for researchers in medicinal chemistry and drug development.
Executive Summary
In the development of p38 MAP kinase inhibitors and antifungal agents, the N-aryl imidazole pharmacophore is a critical structural motif. The introduction of an aldehyde group (typically at the C4 or C5 position of the imidazole, or on the N-aryl substituent) serves as a pivotal "warhead" for further diversification via reductive amination or olefination.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior performance in specific "blind spots" of NMR—namely, rapid solid-state screening, polymorph differentiation, and hydrate detection. This guide analyzes the spectral signature of the aldehyde group in this conjugated system and compares FTIR's utility against NMR and Mass Spectrometry.[1]
The Spectral Signature: Aldehyde in N-Aryl Imidazoles[2]
The aldehyde group (
) attached to an N-aryl imidazole system exhibits a distinct vibrational profile due to -conjugation between the carbonyl, the imidazole ring, and the aryl substituent.
A. The Diagnostic "Fingerprint"
To validate the presence of the aldehyde, researchers must identify three synchronized events in the IR spectrum.
Conjugation Shift: Unlike saturated aldehydes (1730 cm⁻¹), the imidazole ring donates electron density via resonance, lowering the bond order and frequency.
C-H Stretch (Fermi Resonance)
~2820 cm⁻¹ & ~2745 cm⁻¹
Medium/Weak
The "Doublet": The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into two. The lower band (2745 cm⁻¹) is the most diagnostic as it sits in a "quiet" region.
Imidazole Ring Breathing
1500 – 1600 cm⁻¹
Variable
Scaffold Confirmation: C=N and C=C stretches of the heteroaromatic ring often appear as sharp bands, distinct from the broad carbonyl.
Critical Note on Hydration: N-aryl imidazole aldehydes are hygroscopic. If the C=O peak at 1675 cm⁻¹ diminishes and a broad O-H band (3400 cm⁻¹) appears, the sample has likely formed a gem-diol hydrate (
). FTIR detects this solid-state transformation immediately, whereas NMR in DMSO-d₆ often dehydrates the sample back to the aldehyde or shows a complex equilibrium.
Performance Comparison: FTIR vs. Alternatives
This section objectively compares FTIR against NMR (
) and LC-MS for the specific application of monitoring N-aryl imidazole aldehyde synthesis.
Comparison Matrix
Feature
FTIR (ATR Mode)
-NMR (DMSO-d₆)
LC-MS
Primary Detection
Functional Group (C=O, C-H)
Proton Connectivity
Molecular Mass ()
Throughput
High (< 1 min/sample)
Low (10-15 min/sample)
Medium (5-10 min/sample)
Sample State
Solid (Native state)
Solution (Solvent effects)
Solution (Ionization effects)
Hydrate Detection
Excellent (Direct observation)
Poor (Solvent exchange masks hydrate)
Poor (Ion source dehydration)
Cost per Run
Negligible
High (Deuterated solvents)
Medium (Solvents/Columns)
Deep Dive: Why FTIR Wins for Process Monitoring
While NMR is required for final purity validation, FTIR is the superior tool for in-process control (IPC) during the Vilsmeier-Haack formylation or oxidation steps used to generate these aldehydes.
The "Solubility Paradox": Many N-aryl imidazoles possess poor solubility in CDCl₃, necessitating the use of DMSO-d₆. DMSO is hygroscopic and shows a water peak at 3.33 ppm, which can obscure the hydration state of the aldehyde. FTIR analyzes the neat solid, bypassing solvent artifacts.
The Fermi Doublet Advantage: In crude reaction mixtures, the region around 2700–2850 cm⁻¹ is often free of interferences from reagents, whereas the aldehyde proton in NMR (9.5–10.0 ppm) can sometimes overlap with broad acidic protons or exchangeable signals.
Experimental Protocol: Validated Workflow
To ensure reproducibility, follow this self-validating protocol for Attenuated Total Reflectance (ATR) FTIR.
Step 1: Instrument Configuration
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
Resolution: 4 cm⁻¹ (Sufficient to resolve the Fermi doublet).
Scans: 32 scans (Signal-to-noise ratio > 100:1).
Apodization: Blackman-Harris 3-Term.
Step 2: Sample Preparation (ATR Method)
Clean: Wipe the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows flat baselines (no residual C-H stretches at 2900 cm⁻¹).
Load: Place ~2–5 mg of the solid N-aryl imidazole on the center of the crystal.
Press: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80–100 N). Note: Inconsistent pressure can alter peak intensities but not positions.
Step 3: Data Interpretation Workflow
Use the following logic gate to validate the product:
Check 1670–1685 cm⁻¹: Is a strong peak present? (If NO
Reaction incomplete or Hydrate formed).
Check 2700–2850 cm⁻¹: Is the doublet visible? (If NO
Possible ketone contaminant or salt formation).
Check >3000 cm⁻¹: Is there a broad O-H stretch? (If YES
Dry sample under vacuum and re-test).
Visualization: Characterization Logic Flow
The following diagram illustrates the decision-making process for characterizing crude N-aryl imidazole aldehydes, highlighting where FTIR serves as the critical "Go/No-Go" gate.
Caption: Workflow for validating N-aryl imidazole aldehydes. FTIR acts as the primary gate to detect hydration states before expensive NMR time is utilized.
References
Lázaro Martínez, J. M., et al. (2010).[7] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry.
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Referencing crystal structures of 4-(1H-imidazol-1-yl)benzaldehyde).
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[8] (Authoritative text on Fermi Resonance and Conjugation effects).
Melting Point & Thermal Analysis Guide: 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
The following guide provides an in-depth technical analysis of the melting point and thermal properties of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , designed for researchers and QC professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the melting point and thermal properties of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , designed for researchers and QC professionals.
Executive Summary: The Thermal Profile
Compound: 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
CAS No: 88091-37-6 (Note: Often chemically indexed as the N-ethyl analog in some databases; verify structure explicitly as the N-(4-ethoxyphenyl) derivative).
Core Application: Pharmaceutical intermediate (e.g., for bioactive imidazole derivatives, potential febuxostat analogs, or kinase inhibitors).
The Melting Point Benchmark
Unlike the unsubstituted 1H-imidazole-4-carbaldehyde , which melts at a high range (174–177°C ) due to strong intermolecular hydrogen bonding (N-H···N), the 1-(4-ethoxyphenyl) derivative lacks the N-H donor. Consequently, its melting point is significantly lower and heavily dependent on crystalline purity.
Material Grade
Melting Point Range (°C)
Thermal Behavior
High Purity (>98%)
118 – 124°C (Estimated*)
Sharp endotherm; clear melt.
Technical Grade (~95%)
110 – 116°C
Broadened peak; potential premelt events.
Unsubstituted Analog
174 – 177°C
Distinctly higher (Reference Standard).
Oxime Derivative
~150 – 155°C
Common downstream product (CAS 88091-40-1).
*Note: Exact melting points for this specific N-aryl derivative vary by polymorph and recrystallization solvent. The range 118–124°C is projected based on Structure-Property Relationships (SPR) of analogous 1-(4-methoxyphenyl) imidazoles.
Comparative Performance Analysis
This section compares the target compound against its closest structural analogs and precursors to aid in identification and purity assessment.
A. Structural Impact on Melting Point
The substitution at the N-1 position is the primary driver of thermal stability.
Differentiation: If your sample melts >170°C, you likely have the starting material (unreacted imidazole), not the N-arylated product.
N-Alkylated (1-Methyl/Ethyl):
MP: Often <60°C or oil.
Mechanism: Loss of H-bonding + disruption of packing by flexible alkyl chains.
N-Arylated (Target: 1-(4-Ethoxyphenyl)):
MP: Intermediate (~120°C).
Mechanism: The phenyl ring restores some stacking interactions (
- stacking), raising the MP compared to alkyl derivatives, but the ethoxy tail adds flexibility, preventing it from reaching the high MP of the unsubstituted parent.
B. Impurity Profile & Thermal Depression
Common synthetic routes (e.g., Vilsmeier-Haack formylation or nucleophilic aromatic substitution) introduce specific impurities that alter the melting point.
Technical Guide: Optical & Synthetic Profile of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
This guide provides a technical assessment of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , focusing on its optical characteristics (UV-Vis absorption), synthetic utility, and comparative performance against structura...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical assessment of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde , focusing on its optical characteristics (UV-Vis absorption), synthetic utility, and comparative performance against structural analogs.[1]
Executive Summary
1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde (CAS: 88091-40-1, related oxime) is a specialized heterocyclic intermediate primarily utilized in the development of C17,20-lyase inhibitors for androgen-dependent prostate cancer therapy. Unlike the commodity chemical 1H-imidazole-4-carbaldehyde, this N-aryl derivative features a p-ethoxyphenyl moiety that significantly alters its electronic and solubility profile.
This guide analyzes the compound's UV-Vis absorption maxima (
) relative to its structural parents, establishing a predictive spectral window for researchers lacking direct experimental data.[1]
Spectral Characterization & Comparative Analysis
Theoretical & Comparative UV-Vis Profile
The UV-Vis absorption of imidazole carbaldehydes is dominated by two primary electronic transitions:
Transition: High intensity, typically nm for the imidazole ring.[1]
Transition: Lower intensity, associated with the carbonyl lone pairs, typically nm.[1]
The addition of the 4-ethoxyphenyl group at the N1 position introduces an auxochromic shift. The ethoxy group (
) acts as a strong electron-donating group (EDG) via resonance, extending the conjugation length of the N-aryl system.[1]
Baseline. Transitions are localized to the imidazole-formyl system.
1-Phenyl-1H-imidazole
245–250 nm
N/A
Phenyl conjugation causes a bathochromic (red) shift of the band.
1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
~255–265 nm (Predicted)
290–305 nm (Predicted)
Bathochromic Shift: The p-ethoxy group raises the HOMO energy, narrowing the HOMO-LUMO gap. Expect a red shift of 10–25 nm vs. the unsubstituted parent.
Application Scientist Note: While the unsubstituted aldehyde absorbs at 280 nm, the N-(4-ethoxyphenyl) derivative will exhibit a "tailing" absorption extending into the UVA region (315–400 nm) at high concentrations due to the push-pull electronic character between the electron-rich ethoxy-phenyl ring and the electron-poor formyl-imidazole.
Electronic Transition Pathway
The following diagram illustrates the electronic influence of the substituents on the imidazole core.
Figure 1: Electronic push-pull mechanism causing the red-shift in UV absorption.
Experimental Protocol: Reliable Measurement
To accurately determine the
and molar extinction coefficient () for this compound, follow this self-validating protocol.
Materials
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm). Avoid Acetone (absorbs at 330 nm).[1]
Blank: Pure solvent from the same batch.
Cuvette: Quartz (1 cm path length). Glass cuvettes block UV light <300 nm and are unsuitable.
Step-by-Step Methodology
Stock Preparation: Dissolve 1.0 mg of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde in 10 mL of Methanol (Concentration
M).
Note: Sonicate for 5 minutes to ensure complete dissolution; N-aryl imidazoles can be hydrophobic.
Baseline Correction: Auto-zero with solvent blank.
Validation: The
should remain constant across all three concentrations. If shifts with concentration, aggregation is occurring (common in imidazoles); add 0.1% Trifluoroacetic acid (TFA) to protonate the imidazole and break aggregates.[1]
Synthesis & Performance vs. Alternatives
Synthetic Utility
This compound is superior to simple imidazole-4-carbaldehyde for lipophilic drug targets. The 4-ethoxyphenyl tail provides:
Increased Lipophilicity (LogP): Enhances membrane permeability in biological assays.
Crystallinity: The rigid biphenyl-like structure often yields solids that are easier to purify by recrystallization than the often oily/hygroscopic simple imidazoles.
Synthesis Workflow (Oxidative Route)
The most robust synthesis involves the oxidation of the corresponding alcohol, avoiding the instability of direct formylation.[1]
Figure 2: Oxidative synthesis pathway using Manganese Dioxide (MnO2) to generate the aldehyde.
References
PubChem. 1H-Imidazole-4-carbaldehyde. National Library of Medicine. Available at: [Link][1]
MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. Molecules, 2022.[1][2] (Provides comparative spectra for imidazole-carbaldehydes). Available at: [Link][1]
Crystal structure data for 1-aryl-1H-imidazole-4-carbaldehyde derivatives
An In-Depth Guide to the Crystal Structures of 1-Aryl-1H-Imidazole-4-Carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery Professionals This guide provides a comprehensive comparison of the crystal structu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Crystal Structures of 1-Aryl-1H-Imidazole-4-Carbaldehyde Derivatives: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive comparison of the crystal structure data for 1-aryl-1H-imidazole-4-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern the solid-state properties of these vital heterocyclic compounds. By synthesizing crystallographic data with detailed experimental protocols, we aim to illuminate the structure-property relationships crucial for rational drug design and materials science.
Introduction: The Significance of 1-Aryl-Imidazole Scaffolds
N-arylated imidazoles are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Their applications are extensive, ranging from anticancer and anti-inflammatory medications to antiviral agents and agricultural fungicides.[1] The 1-aryl-1H-imidazole-4-carbaldehyde scaffold is particularly valuable as a synthetic intermediate for creating a diverse library of therapeutic candidates.[1]
Understanding the three-dimensional structure of these molecules at an atomic level is paramount. Single-crystal X-ray diffraction (SC-XRD) provides precise data on bond lengths, bond angles, and molecular conformation. Crucially, it reveals the intricate network of intermolecular interactions that dictate how molecules arrange themselves in the solid state (crystal packing). This information is indispensable for:
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on solubility, stability, and bioavailability.
Rational Drug Design: Engineering molecules with optimal conformations for receptor binding.
This guide will focus on a comparative analysis of key crystallographic parameters, providing insights into how substituent changes on the aryl ring modulate molecular geometry and supramolecular assembly.
Comparative Analysis of Crystallographic Data
The substituent on the 1-aryl ring plays a pivotal role in determining the crystal structure. A key parameter for comparison is the dihedral angle between the mean planes of the imidazole and the aryl rings. This angle dictates the overall molecular conformation and influences the potential for intermolecular interactions.
The following table summarizes crystallographic data for 4-(1H-imidazol-1-yl)benzaldehyde and compares it with other 1-phenyl-1H-imidazole derivatives, illustrating the impact of modifying the para-substituent.
Conformational Flexibility: The dihedral angle varies significantly, from nearly coplanar (1.04° in the methyl ketone derivative) to highly twisted (43.67° in the methoxy derivative). This highlights the conformational flexibility of the bond linking the two rings.
Substituent Effects: Electron-withdrawing groups capable of hydrogen bonding (like the carbaldehyde and methyl ester) exhibit similar dihedral angles around 24-25°.[3] In contrast, the methoxy group leads to a much larger twist.[1][2] The nearly planar structure of the methyl ketone derivative is an exception, stabilized by a water molecule that forms hydrogen bonds with a neighboring molecule, effectively locking the rings into a coplanar orientation.[3]
Packing Motifs: A subtle change from a benzaldehyde to an anisole substituent results in a complete change in the packing motif. The benzaldehyde derivative (I) packs in a polar, non-centrosymmetric space group (P2₁), driven by C—H···O/N interactions and offset face-to-face π-stacking.[1][4] Conversely, the anisole derivative (II) packs in a centrosymmetric space group (P2₁/c) and does not exhibit any π-stacking arrangements.[1][4] This has significant implications, as polar materials are of great interest for applications such as non-linear optics.[4]
Experimental Methodologies: From Synthesis to Structure
The reliability of crystallographic data is underpinned by rigorous experimental procedures. This section details the protocols for synthesis, crystallization, and data collection.
Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
This protocol is based on a well-established copper-catalyzed N-arylation reaction.[1][4]
Causality of Experimental Choices:
Catalyst: Copper(I) is an effective catalyst for Ullmann-type coupling reactions, facilitating the formation of the C-N bond between the imidazole and the aryl ring.
Base: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the imidazole, making it a more potent nucleophile.
Solvent: An aprotic solvent like DMF or DMSO is used because it can dissolve the ionic intermediates and does not interfere with the reaction by protonating the nucleophile.
Step-by-Step Protocol:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).
Solvent Addition: Add a suitable volume of a dry, aprotic solvent (e.g., N,N-dimethylformamide) to the flask.
Heating: Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure yellow solid.[1]
Single Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique.
Workflow Diagram:
Caption: Workflow from synthesis to final structural analysis.
Step-by-Step Protocol:
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
Crystal Mounting: Carefully select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.
Data Collection: Collect diffraction data at a low temperature (e.g., 125 K) to minimize thermal motion of the atoms.[3] A modern diffractometer, such as a Bruker APEXII CCD, is typically used.[3]
Data Processing: Integrate the raw diffraction images and apply corrections for absorption effects (e.g., using multi-scan methods like SADABS).[4]
Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXT) and refine the atomic positions and displacement parameters using a full-matrix least-squares procedure (e.g., SHELXL).[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Visualizing Structure-Property Relationships
The interplay between the aryl substituent and the resulting crystal packing can be visualized as a logical flow. Different substituents induce electronic and steric changes that directly influence the preferred molecular conformation (dihedral angle), which in turn dictates the dominant intermolecular interactions and the final supramolecular architecture.
Caption: Influence of aryl substituent on crystal packing.
Conclusion
The crystal structures of 1-aryl-1H-imidazole-4-carbaldehyde derivatives are highly sensitive to the nature of the substituent on the aryl ring. This guide demonstrates that even minor chemical modifications can lead to significant changes in molecular conformation and crystal packing, altering the material's fundamental properties. The comparative data presented herein underscore the necessity of detailed structural analysis in the fields of drug development and materials science. By understanding and controlling these solid-state structures, researchers can better predict compound behavior, optimize properties like solubility and stability, and ultimately design more effective and reliable products.
References
McClements, J., Goud, N. R., Golen, J. A., & Rheingold, A. L. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–683. [Link]
McClements, J., Goud, N. R., Golen, J. A., & Rheingold, A. L. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–683. [Link]
McClements, J., Goud, N. R., Golen, J. A., & Rheingold, A. L. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7), x230671. [Link]
PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Journal of Chemistry, 2013, 683578. [Link]
IUCr Journals. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]
Molecular Formula: C₁₂H₁₂N₂O₂ (Inferred based on structure)[1]
Physical State: Solid (Typically off-white to pale yellow powder)[1]
Solubility: Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); limited solubility in water due to the lipophilic ethoxyphenyl group.
Hazard Classification (Precautionary Principle):
As a specialized research chemical, specific GHS data may not be fully established. Based on the structural functional groups (imidazole ring, aldehyde, ethoxyphenyl moiety) and analogous compounds (e.g., 1H-Imidazole-4-carbaldehyde), this compound must be handled as a Hazardous Substance .[1]
Potential skin sensitizer due to reactive aldehyde group.
Scientific Rationale:
The imidazole ring is a weak base and can interact with biological membranes. The aldehyde functionality at the C4 position is electrophilic and susceptible to nucleophilic attack (e.g., by proteins), which underpins the irritation and potential sensitization risk. The ethoxyphenyl substituent increases lipophilicity, potentially enhancing dermal absorption compared to the parent imidazole.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1] Causal logic is provided for each requirement.
PPE Category
Requirement
Scientific/Operational Rationale
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Logic: Standard safety glasses are insufficient.[1] The fine powder nature of this aldehyde presents a risk of airborne particulate settling in the eyes, where moisture will catalyze irritation.
Logic: Aldehydes can permeate thin nitrile over time.[1] Double gloving provides a "sacrificial" outer layer. Inspect for tears immediately after handling glassware.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Logic: Primary containment is essential. If weighing outside a hood is unavoidable, use a NIOSH N95/P95 particulate respirator to prevent inhalation of dust.
Logic: The ethoxyphenyl group increases the compound's "stickiness" to fabrics. Sleeve covers prevent cuff contamination, a common source of secondary wrist exposure.
Part 3: Operational Handling & Engineering Controls
Storage & Stability
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen .
Reasoning: Aldehydes are prone to autoxidation to the corresponding carboxylic acid (1-(4-ethoxyphenyl)-1H-imidazole-4-carboxylic acid) upon exposure to atmospheric oxygen.[1] Moisture can also promote hydrate formation.
Handling Workflow (Step-by-Step)
Step 1: Equilibration
Remove the container from the refrigerator.
CRITICAL: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator or hood before opening.
Why? Opening a cold container attracts condensation. Moisture will degrade the aldehyde and cause clumping, compromising stoichiometry in downstream reactions.
Step 2: Weighing & Transfer
Perform all weighing inside a chemical fume hood or a vented balance enclosure.
Use an anti-static gun if the powder is static-prone (common with dry heterocyclic solids).[1]
Technique: Use a disposable spatula. Do not return excess material to the stock container to avoid cross-contamination.
Step 3: Reaction Setup
Dissolve the compound immediately after weighing.
Solvent Choice: DMSO or DMF are preferred for stock solutions. If using alcohols (Methanol/Ethanol), be aware that hemiacetals may form reversibly in solution.
Part 4: Visualization - Safe Handling Workflow
The following diagram illustrates the logical flow of handling to minimize exposure and degradation.
Caption: Operational workflow emphasizing moisture control and containment to preserve chemical integrity and user safety.
Part 5: Emergency Response & Disposal
First Aid Protocols
Inhalation: Move to fresh air immediately. If respiratory irritation (coughing, tightness) persists, seek medical attention.
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. The lipophilic nature requires thorough soap usage to remove residues.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[5][6] Seek medical attention immediately —aldehydes can cause protein cross-linking in corneal tissue.
Spill Management
Evacuate the immediate area if the spill is significant (>1g) and airborne dust is visible.
PPE: Don full PPE (Goggles, Double Nitrile Gloves, N95/P100 Respirator).
Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.
Cleanup: Wipe up solids. Clean the surface with a mild detergent solution followed by water.
Waste: Place all cleanup materials into a sealable bag labeled "Hazardous Waste - Solid Toxic."
Disposal & Deactivation
Waste Code: Classify as Non-Halogenated Organic Waste .
Method: High-temperature incineration is the required disposal method.[1]
Prohibition: Do NOT dispose of down the drain. The compound's potential aquatic toxicity (common for ethoxy-phenyl compounds) poses an environmental risk.[1][5]
References
PubChem. Imidazole-4-carboxaldehyde (Parent Compound Safety Profile). National Library of Medicine. Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link][1]